Pipamperone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKPFOAXAHJUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2448-68-2 (di-hydrochloride) | |
| Record name | Pipamperone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048369 | |
| Record name | Pipamperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
soluble in methanol | |
| Record name | Pipamperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09286 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1893-33-0 | |
| Record name | Pipamperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1893-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipamperone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipamperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09286 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pipamperone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pipamperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPAMPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5402501F0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>254 | |
| Record name | Pipamperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09286 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Pipamperone's Mechanism of Action: A Technical Guide to 5-HT2A and D4 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of pipamperone, focusing on its antagonistic activity at the serotonin 2A (5-HT2A) and dopamine D4 receptors. This compound is an antipsychotic medication that exhibits a unique binding profile, contributing to its clinical effects and a comparatively favorable side-effect profile regarding extrapyramidal symptoms.[1] This document provides a detailed overview of its receptor pharmacology, the implicated signaling pathways, and the experimental methodologies used to characterize these interactions.
Core Pharmacological Profile: Receptor Binding Affinity
This compound's therapeutic effects are primarily attributed to its high-affinity antagonism of 5-HT2A and D4 receptors.[1][2] It displays a significantly higher affinity for these receptors compared to the dopamine D2 receptor, which is a primary target for typical antipsychotics.[2] This selectivity is thought to underlie its reduced incidence of extrapyramidal side effects.[1] The drug also interacts with other receptors, including 5-HT2C, D2, D3, and various adrenoceptors, albeit with moderate affinity.
Quantitative Binding Data
The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Ligand | Species | Ki (nM) | Reference |
| 5-HT2A | This compound | Human | Data not explicitly found in searches | |
| Dopamine D4 | This compound | Rat (cloned) | High Affinity (<20 nM for some atypical antipsychotics) | |
| Dopamine D2 | This compound | Human | 15-fold lower than D4 | |
| 5-HT2C | This compound | - | Moderate Affinity | |
| Dopamine D3 | This compound | - | Moderate Affinity | |
| α1-Adrenergic | This compound | - | Moderate Affinity | |
| α2B-Adrenergic | This compound | - | Moderate Affinity |
Note: Specific Ki values for this compound at human 5-HT2A receptors were not explicitly available in the provided search results, though its high affinity is consistently reported.
Signaling Pathways Modulated by this compound
This compound, by acting as an antagonist, blocks the downstream signaling cascades typically initiated by the binding of endogenous ligands (serotonin and dopamine) to 5-HT2A and D4 receptors, respectively.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The 5-HT2A receptor can also engage β-arrestin-dependent signaling pathways, such as the mitogen-activated protein kinase (MAPK) ERK pathway. This compound's antagonism at this receptor inhibits these signaling events.
Dopamine D4 Receptor Signaling
The dopamine D4 receptor, another GPCR, is coupled to Gi/o proteins. Activation of the D4 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. D4 receptor signaling can also modulate intracellular calcium levels and influence GABA-A receptor function. This compound's antagonism at D4 receptors blocks these dopamine-mediated effects.
Experimental Protocols
The characterization of this compound's binding affinity and functional antagonism at 5-HT2A and D4 receptors involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT2A and D4 receptors.
Materials:
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Receptor Source: Membrane preparations from cells stably expressing the human 5-HT2A or D4 receptor (e.g., CHO-K1 or HEK293 cells).
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Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A or a suitable radiolabeled antagonist for D4).
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Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).
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Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.
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Test Compound: this compound at various concentrations.
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Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.
Procedure:
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Membrane Preparation:
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Culture cells expressing the receptor of interest.
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Harvest cells and homogenize them in ice-cold assay buffer.
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Perform differential centrifugation to isolate the membrane fraction.
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Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.
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Assay Setup (Competition Binding):
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value) to each well.
-
Add the different concentrations of this compound to the appropriate wells.
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Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled control ligand).
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Add the membrane preparation to each well to initiate the binding reaction.
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Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
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-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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-
Quantification:
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Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
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Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the this compound concentration.
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Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Functional Assays
Functional assays measure the cellular response to receptor activation or blockade, confirming whether a ligand is an agonist or antagonist.
Objective: To confirm the antagonistic activity of this compound at 5-HT2A and D4 receptors.
Example 1: 5-HT2A Receptor - Calcium Flux Assay
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Cell Culture: Use cells expressing the 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line).
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Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye.
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Compound Addition: Add various concentrations of this compound to the cells and incubate.
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Agonist Stimulation: Add a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).
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Measurement: Measure the change in fluorescence, which corresponds to the intracellular calcium concentration, using a fluorimetric plate reader.
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Analysis: An antagonist will cause a concentration-dependent decrease in the agonist-induced calcium signal.
Example 2: D4 Receptor - cAMP Assay
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Cell Culture: Use cells expressing the D4 receptor (e.g., DRD4 Nomad Cell Line).
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Compound Addition: Add various concentrations of this compound to the cells and incubate.
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Adenylyl Cyclase Stimulation: Treat cells with a compound like forskolin to stimulate adenylyl cyclase and raise cAMP levels.
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Agonist Stimulation: Add a known D4 agonist (e.g., dopamine) to inhibit adenylyl cyclase.
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Measurement: Measure the intracellular cAMP levels using a suitable method (e.g., a fluorescent biosensor).
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Analysis: An antagonist will block the ability of the agonist to decrease forskolin-stimulated cAMP levels.
Conclusion
This compound's mechanism of action is characterized by its potent and selective antagonism of 5-HT2A and D4 receptors. This dual antagonism modulates downstream signaling pathways crucial for neurotransmission, distinguishing it from many other antipsychotic agents. The methodologies outlined in this guide, including radioligand binding and functional assays, are essential for quantifying its pharmacological profile and understanding its therapeutic effects at a molecular level. This detailed understanding is critical for the ongoing research and development of novel therapeutics in neuropsychiatric disorders.
References
Pipamperone: A Technical Guide to Receptor Binding Profile and Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the receptor binding profile of pipamperone, a first-generation butyrophenone antipsychotic. While historically classified as a typical antipsychotic, its distinct binding characteristics, notably its high affinity for serotonin receptors, have led some to consider it a forerunner of atypical antipsychotics.[1][2] This document details its quantitative receptor affinities, the experimental protocols used to determine these values, and the key signaling pathways associated with its primary targets.
This compound Receptor Binding Profile
This compound is an antagonist that binds with high affinity to serotonin 5-HT2A and dopamine D4 receptors.[2][3][4] Its affinity for the dopamine D2 receptor, the traditional target for typical antipsychotics, is considerably lower. This compound demonstrates a 15-fold higher affinity for D4 than for D2 receptors. It also exhibits moderate affinity for 5-HT2C, D3, and various adrenergic receptors, with low and likely insignificant affinity for histamine H1 and muscarinic acetylcholine (mACh) receptors. This unique profile, characterized by potent 5-HT2A and D4 antagonism with weaker D2 blockade, is thought to contribute to its clinical effects and a reduced incidence of extrapyramidal side effects compared to other typical antipsychotics.
Data Presentation: Quantitative Binding Affinity
The following table summarizes the in vitro binding affinities of this compound for key central nervous system receptors. Affinities are presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value corresponds to a higher binding affinity.
| Receptor Subtype | pKi Value | Reference(s) |
| Serotonin Receptors | ||
| 5-HT2A | 8.2 | |
| 5-HT2C | 6.9 | |
| 5-HT1 | 5.7 | |
| Dopamine Receptors | ||
| D4 | 8.0 | |
| D2 | 6.7 | |
| Adrenergic Receptors | ||
| α1 | Moderate Affinity | |
| α2 | Moderate Affinity | |
| Histamine Receptors | ||
| H1 | Low Affinity | |
| Muscarinic Receptors | ||
| mACh | Low Affinity |
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities (Ki values) is typically accomplished through competitive radioligand binding assays. These assays are considered the gold standard for measuring the affinity of a ligand to its target receptor due to their sensitivity and robustness. The fundamental principle involves measuring the ability of an unlabeled test compound (this compound) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.
Detailed Methodology: Competitive Displacement Assay
The following protocol outlines a standard filtration-based competitive binding assay to determine the IC50 (half-maximal inhibitory concentration) of a test compound, which is then used to calculate the Ki.
A. Materials and Reagents:
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Receptor Source: Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK-293 cells expressing 5-HT2A, D2, or D4 receptors) or tissue homogenates (e.g., porcine striatum for D2 receptors).
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Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]-Spiperone for D2/D4, [¹²⁵I]-DOI for 5-HT2A).
-
Test Compound: this compound, prepared in a series of dilutions.
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Non-specific Binding (NSB) Compound: A high concentration of a known, unlabeled ligand for the target receptor to saturate all specific binding sites (e.g., 10 µM Spiperone).
-
Assay Buffer: A buffered solution at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl2).
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Filtration Apparatus: A 96-well cell harvester to separate bound from free radioligand.
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Filters: Glass fiber filters (e.g., GF/C), often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Detection: Liquid scintillation counter and scintillation cocktail.
B. Assay Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (this compound) in the assay buffer. The final concentrations should span a wide range (e.g., 0.1 to 10,000 nM) to generate a complete competition curve.
-
Plate Setup: In a 96-well microtiter plate, set up triplicate wells for:
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Total Binding: Contains receptor membranes, a fixed concentration of radioligand (typically at or below its Kd value), and assay buffer.
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Non-specific Binding (NSB): Contains receptor membranes, radioligand, and a saturating concentration of the NSB compound.
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Competition: Contains receptor membranes, radioligand, and each concentration of the this compound dilution series.
-
-
Incubation: Add the prepared receptor membranes to the wells. Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding reaction to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using the cell harvester. This step separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
C. Data Analysis:
-
Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the total and competition wells.
-
Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki: Convert the experimentally determined IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Mandatory Visualization: Experimental Workflow
Key Signaling Pathways
This compound acts as an antagonist at its primary target receptors, meaning it binds to the receptor but does not activate it, thereby blocking the actions of the endogenous ligand (serotonin or dopamine). The two primary receptors, 5-HT2A and D4, are G protein-coupled receptors (GPCRs) that utilize distinct intracellular signaling cascades.
5-HT2A Receptor (Gq-coupled) Pathway
The 5-HT2A receptor is canonically coupled to the Gαq family of G proteins. Activation by an agonist (like serotonin) initiates a cascade that increases intracellular calcium levels. As an antagonist, this compound blocks this pathway.
Upon agonist binding, the 5-HT2A receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions. DAG and elevated cytosolic Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which phosphorylates various downstream targets to elicit cellular responses.
Dopamine D4 Receptor (Gi-coupled) Pathway
Dopamine D2-like receptors, including D2, D3, and D4, are coupled to the Gαi family of G proteins. The "i" stands for inhibitory, as the primary function of this pathway is to decrease intracellular cyclic AMP (cAMP) levels. This compound's antagonism at the D4 receptor prevents this inhibitory effect from being triggered by dopamine.
When an agonist like dopamine binds to the D4 receptor, the associated Gαi subunit is activated. This activated subunit directly inhibits the enzyme adenylyl cyclase (AC). The inhibition of AC reduces the conversion of ATP into the second messenger cyclic AMP (cAMP). Lower levels of cAMP lead to decreased activation of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous intracellular proteins, thereby modulating gene transcription and cellular function. D2-like receptors can also regulate ion channels through the Gβγ subunits.
References
The Genesis of a Butyrophenone: A Technical History of Pipamperone's Discovery and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the history and discovery of pipamperone, a butyrophenone antipsychotic developed by Janssen Pharmaceutica in 1961. It details the scientific journey from the initial synthesis programs to its characterization as a unique pharmacological agent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical origins, mechanism of action, key experimental findings, and its place in the evolution of antipsychotic medications. The guide includes structured tables of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows to facilitate a deeper understanding of this significant compound.
Historical Context: The Butyrophenone Breakthrough
The discovery of this compound is rooted in the broader narrative of the psychopharmacological revolution of the mid-20th century. Following the successful introduction of chlorpromazine in the early 1950s, the race was on to develop novel antipsychotic agents. At the forefront of this research was Dr. Paul Janssen and his team at Janssen Pharmaceutica in Belgium. Their work on pethidine and methadone derivatives for analgesia serendipitously led to the synthesis of the butyrophenone class of neuroleptics. The first major success in this class was haloperidol, synthesized in 1958, which demonstrated potent antipsychotic effects through dopamine D2 receptor antagonism. This groundbreaking discovery set the stage for the exploration of other butyrophenone derivatives with varied pharmacological profiles.
In an effort to refine the pharmacological properties of haloperidol, Janssen's team continued to synthesize and screen new compounds. This systematic approach led to the synthesis of this compound (R-3345) in 1961. Initial clinical trials for this compound commenced in 1963.
Chemical and Pharmacological Profile of this compound
This compound, with the chemical formula C21H30FN3O2, is structurally a member of the bipiperidine class, substituted at the 1' and 4' positions by 4-(p-fluorophenyl)-4-oxobutyl and carboxamide groups, respectively.
Mechanism of Action
This compound's mechanism of action distinguishes it from many other typical antipsychotics. It exhibits a complex receptor binding profile, acting as an antagonist at multiple neurotransmitter receptors. Its primary therapeutic effects are attributed to its potent antagonism of serotonin 5-HT2A receptors and dopamine D4 receptors. Notably, it has a significantly lower affinity for the dopamine D2 receptor compared to its affinity for D4 and 5-HT2A receptors, which is believed to contribute to its lower incidence of extrapyramidal side effects compared to traditional antipsychotics like haloperidol. This compound has a 15-fold higher affinity for D4 than D2 receptors. Some studies even suggest that this compound was a forerunner to the atypical antipsychotics due to its prominent serotonin antagonism.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's receptor binding affinity and pharmacokinetic properties.
Table 1: Receptor Binding Affinity of this compound
| Receptor | pKi | Ki (nM) |
| 5-HT2A | 8.2 | ~6.3 |
| D4 | 8.0 | ~10 |
| α1-adrenergic | 7.2 | ~63 |
| 5-HT2C | 6.9 | ~126 |
| D2 | 6.7 | ~200 |
| 5-HT1A | 5.7 | ~2000 |
Data compiled from multiple sources. pKi values are the negative logarithm of the molar concentration of a ligand that will occupy 50% of the receptors at equilibrium.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Bioavailability | Variable |
| Half-life | 17-26 hours |
| Cmax (120 mg single dose) | 263-266 ng/mL |
| AUC0-∞ (120 mg single dose) | 3107-3229 ng·h/mL |
| Metabolism | Hepatic |
| Excretion | Primarily renal |
Data from studies in adult volunteers.
Key Experiments in the Discovery and Characterization of this compound
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.
Methodology: Radioligand Binding Assay
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Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., human D2, D4, or 5-HT2A receptors) or from specific brain regions (e.g., striatum for D2 receptors, cortex for 5-HT2A receptors) are prepared by homogenization and centrifugation.
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Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Models of Antipsychotic Activity
Objective: To assess the antipsychotic-like effects of this compound in animal models.
Methodology: Conditioned Avoidance Response (CAR)
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Apparatus: A shuttle box with two compartments separated by a door or barrier. The floor of each compartment can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), the electric shock.
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Training: Animals (typically rats or mice) are trained to avoid the shock by moving to the other compartment upon presentation of the CS.
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Drug Administration: Animals are treated with this compound or a vehicle control at various doses prior to the test session.
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Testing: The animals are placed in the shuttle box, and the CS is presented. The latency to move to the other compartment is recorded. A failure to avoid the shock is also recorded.
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Data Analysis: The ability of this compound to block the conditioned avoidance response without producing sedation (i.e., inability to escape the shock) is taken as an indication of antipsychotic-like activity.
Signaling Pathways
This compound exerts its effects by modulating key neurotransmitter signaling pathways in the brain. The diagrams below illustrate the primary pathways affected by this compound's antagonist activity.
Conclusion: this compound's Legacy and Future Directions
The discovery of this compound was a significant milestone in the development of butyrophenone antipsychotics. Its unique pharmacological profile, characterized by potent 5-HT2A and D4 receptor antagonism with weaker D2 receptor blockade, foreshadowed the development of atypical antipsychotics. This profile likely contributes to its clinical utility in managing agitation and sleep disturbances with a reduced risk of extrapyramidal symptoms. The story of this compound's discovery is a testament to the power of systematic medicinal chemistry and pharmacological screening in drug development. Further research into the nuanced roles of the D4 and 5-HT2A receptors in psychosis and other neuropsychiatric disorders continues to build upon the legacy of early butyrophenone research. The principles of receptor selectivity pioneered in the development of compounds like this compound remain a cornerstone of modern drug discovery.
Pipamperone: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipamperone, a typical antipsychotic of the butyrophenone class, has been a subject of interest for its unique pharmacological profile, acting as a potent antagonist at serotonin 5-HT2A and dopamine D4 receptors. This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of this compound. Key quantitative data are systematically presented in tabular format for ease of reference. Furthermore, this document outlines detailed experimental protocols for the determination of its principal physicochemical parameters and visualizes its core signaling pathways and associated experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers and professionals in the field of drug development.
Chemical Structure and Identification
This compound is chemically designated as 1'-[4-(4-fluorophenyl)-4-oxobutyl]-[1,4'-bipiperidine]-4'-carboxamide[1][2]. It belongs to the butyrophenone family of antipsychotic drugs[1]. The presence of a fluorophenyl group and a bipiperidine carboxamide moiety are key structural features contributing to its pharmacological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 1'-[4-(4-fluorophenyl)-4-oxobutyl]-[1,4'-bipiperidine]-4'-carboxamide | [1][2] |
| CAS Number | 1893-33-0 | |
| Molecular Formula | C21H30FN3O2 | |
| Molecular Weight | 375.48 g/mol | |
| Canonical SMILES | C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N | |
| InChI Key | AXKPFOAXAHJUAG-UHFFFAOYSA-N | |
| Synonyms | Dipiperon, Floropipamide, Fluoropipamide, R 3345 |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The key properties of this compound are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Experimental Method | Reference |
| Melting Point | 124-126 °C | Capillary Method (USP/Ph. Eur.) | |
| pKa (Strongest Basic) | 8.69 | Potentiometric Titration | |
| pKa (Strongest Acidic) | 15.94 | Potentiometric Titration | |
| LogP (Octanol-Water) | 3.58 | Shake-Flask Method | |
| Aqueous Solubility | Poorly soluble | Saturation Shake-Flask Method | |
| Solubility in 0.1 M HCl | 25 mg/mL | Saturation Shake-Flask Method | |
| Solubility in Methanol | Soluble | Visual Inspection |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical analysis techniques.
Determination of Melting Point (Capillary Method)
This protocol adheres to the standards set by the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).
-
Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a capillary tube holder.
-
Procedure:
-
A small quantity of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
-
Determination of pKa (Potentiometric Titration)
-
Apparatus: A calibrated pH meter with a glass electrode, a magnetic stirrer, and a burette.
-
Procedure:
-
A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water-methanol).
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is constructed by plotting the pH against the volume of titrant added.
-
The pKa is determined from the half-equivalence point of the titration curve.
-
Determination of LogP (Shake-Flask Method)
-
Apparatus: Separatory funnels, a mechanical shaker, and a UV-Vis spectrophotometer or a high-performance liquid chromatography (HPLC) system for concentration analysis.
-
Procedure:
-
n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours.
-
A known amount of this compound is dissolved in the aqueous phase.
-
A measured volume of this solution is placed in a separatory funnel with a measured volume of the n-octanol phase.
-
The funnel is shaken for a sufficient time to allow for partitioning equilibrium to be reached.
-
The two phases are separated, and the concentration of this compound in each phase is determined using a suitable analytical technique (UV-Vis or HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Determination of Aqueous Solubility (Saturation Shake-Flask Method)
-
Apparatus: Vials with screw caps, a mechanical shaker or orbital incubator, a centrifuge, and a method for quantifying the concentration of this compound (e.g., HPLC).
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of the aqueous medium (e.g., purified water, buffer of specific pH) in a vial.
-
The vial is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged to separate the undissolved solid.
-
An aliquot of the clear supernatant is carefully removed and diluted.
-
The concentration of this compound in the diluted supernatant is determined by a validated analytical method.
-
Signaling Pathways
This compound exerts its antipsychotic effects primarily through the antagonism of serotonin 5-HT2A and dopamine D4 receptors. The downstream signaling cascades of these receptors are complex and crucial for understanding the drug's mechanism of action.
This compound as a 5-HT2A Receptor Antagonist
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Antagonism of this receptor by this compound blocks the downstream signaling cascade initiated by serotonin.
This compound as a D4 Receptor Antagonist
The dopamine D4 receptor is another GPCR, which couples to Gi/o proteins. Its activation by dopamine leads to the inhibition of adenylyl cyclase. This compound's antagonism at this receptor prevents this inhibitory effect.
Conclusion
This technical guide provides a consolidated overview of the chemical structure and fundamental physicochemical properties of this compound. The presented data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers engaged in the study and development of neuropsychiatric therapeutics. A thorough understanding of these core characteristics is essential for the rational design of new chemical entities and the optimization of existing drug candidates.
References
The Preclinical Pharmacodynamic Profile of Pipamperone: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the preclinical pharmacodynamics of pipamperone, a butyrophenone derivative with a unique receptor binding profile that has led some to consider it a forerunner to atypical antipsychotics.[1][2] Developed by Janssen Pharmaceutica in 1961, this compound's distinct pharmacological actions, characterized by potent serotonin 5-HT2A and dopamine D4 receptor antagonism, differentiate it from classic typical antipsychotics like haloperidol.[3][4] This document summarizes key quantitative data from preclinical animal models, details experimental protocols for its evaluation, and visualizes the underlying mechanisms and workflows.
Receptor Binding and Mechanism of Action
This compound's primary mechanism of action involves the antagonism of multiple G-protein coupled receptors, with a notably high affinity for serotonin 5-HT2A and dopamine D4 receptors.[5] Unlike many typical antipsychotics, it displays a significantly lower affinity for the dopamine D2 receptor, a characteristic thought to contribute to a reduced incidence of extrapyramidal side effects. The drug exhibits moderate affinity for 5-HT2C, D3, and alpha-adrenergic receptors, and low affinity for histamine H1 and muscarinic receptors.
Receptor Binding Affinity Profile
The binding affinities of this compound to key central nervous system receptors have been quantified in various in vitro studies. The data presented in Table 1 highlights its potent serotonergic and D4-dopaminergic activity relative to its D2-dopaminergic activity.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor Target | pKi Value | Reference(s) |
|---|---|---|
| Serotonin 5-HT2A | 8.2 | |
| Dopamine D4 | 8.0 | |
| Adrenergic α1 | 7.2 | |
| Serotonin 5-HT2C | 6.9 | |
| Dopamine D2 | 6.7 |
| Serotonin 5-HT1 | 5.7 | |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Core Signaling Pathways
This compound's antagonism at 5-HT2A and D2/D4 receptors interrupts their respective downstream signaling cascades. 5-HT2A receptors are primarily coupled to Gq proteins, while D2 and D4 receptors are coupled to Gi proteins. The diagram below illustrates how this compound blocks these two distinct pathways.
In Vivo Pharmacodynamics in Animal Models
The functional consequences of this compound's receptor binding profile have been extensively studied in various preclinical animal models. These studies confirm its potent 5-HT2A and weaker D2 receptor blockade in vivo.
Behavioral and Occupancy Data
Key in vivo experiments have quantified the dose-dependent effects of this compound on behaviors mediated by specific receptors and have directly measured receptor occupancy in the brain.
Table 2: In Vivo Pharmacodynamic Data for this compound in Animal Models
| Animal Model | Experiment | Key Parameter | Value | Receptor Target | Reference(s) |
|---|---|---|---|---|---|
| Rat | Tryptamine-Induced Convulsions | ED50 | 0.13 mg/kg (s.c.) | Central 5-HT2A | |
| Rat | Tryptamine-Induced Cyanosis | ED50 | 0.34 mg/kg (s.c.) | Peripheral 5-HT2A | |
| Rat | Apomorphine-Induced Stereotypy | ED50 | 1.55 - 4.40 mg/kg (s.c.) | Dopamine D2 | |
| Rat | 5-HTP-Induced Head Shakes | Behavioral Blockade | Effective Antagonist | 5-HT2A | |
| Beagle Dog | SPECT Imaging | 5-HT2A Occupancy | 40.4% | 5-HT2A |
| Beagle Dog | SPECT Imaging | 5-HT2A Occupancy | 83.0% | 5-HT2A | |
ED50: Median effective dose. s.c.: Subcutaneous administration.
One study found that this compound may act as a pharmacological chaperone, increasing the expression level of the dopamine D4 receptor by promoting its correct folding. This suggests a more complex mechanism beyond simple receptor blockade.
Detailed Experimental Protocols
Reproducibility in preclinical research relies on detailed methodologies. This section outlines the protocols for two key types of studies used to characterize this compound's pharmacodynamics.
Protocol: Apomorphine-Tryptamine-Norepinephrine (ATN) Test in Rats
This behavioral assay is used to simultaneously assess a compound's in vivo activity at dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors.
Methodology:
-
Subjects: Male Wistar rats (n=5 per dose group) are used.
-
Drug Administration: Animals are pre-treated with subcutaneous injections of this compound at various doses (e.g., 0.04 to 10 mg/kg) or a vehicle control.
-
Challenge: Following pre-treatment, animals are challenged with a sequence of agonist agents:
-
Tryptamine: To induce cyanosis (peripheral 5-HT2A) and bilateral convulsions (central 5-HT2A).
-
Apomorphine: To induce stereotyped behaviors like gnawing and sniffing (D2-mediated).
-
Norepinephrine: To assess effects on lethality (α-adrenergic mediated).
-
-
Scoring: Specific behavioral and physiological endpoints are scored by trained observers who are typically blinded to the treatment conditions. The dose required to reduce the effect of the agonist by 50% (ED50) is then calculated.
Protocol: In Vivo 5-HT2A Receptor Occupancy via SPECT Imaging
This imaging technique allows for the direct quantification of receptor binding in the living brain, providing a crucial link between drug dose, plasma concentration, and target engagement.
Methodology:
-
Subjects: Healthy, drug-naïve female Beagle dogs (n=3) were used in a crossover design.
-
Baseline Scan: A baseline SPECT scan is performed on each animal to measure receptor availability before drug administration.
-
Drug Administration: A single dose of this compound (e.g., 5 mg or 10 mg) is administered.
-
Radioligand Injection: The specific 5-HT2A receptor radioligand, ¹²³I-5-I-R91150, is injected intravenously at a set time point relative to the scan.
-
Image Acquisition: Animals are anesthetized, and brain scans are acquired approximately 90 minutes post-radioligand injection using a triple-head gamma camera.
-
Image Analysis:
-
To improve anatomical localization, a perfusion scan (e.g., using ⁹⁹mTc-EC) is also performed, and the images are fused.
-
Regions of interest (ROIs), such as the frontal cortex (high in 5-HT2A receptors) and the cerebellum (reference region, low in 5-HT2A receptors), are delineated.
-
A binding index is calculated for both baseline and post-drug scans.
-
Receptor Occupancy (%) is calculated as: [(Binding Index_baseline - Binding Index_post-drug) / Binding Index_baseline] * 100.
-
Conclusion
Preclinical animal models have been instrumental in defining the pharmacodynamic profile of this compound. The collective data from in vitro binding assays, in vivo behavioral tests, and receptor occupancy studies converge to describe a compound with a dominant and potent antagonist effect at serotonin 5-HT2A receptors and a secondary, less potent antagonism at dopamine D2 receptors. This profile, particularly the high 5-HT2A/D2 binding ratio, is a hallmark of atypical antipsychotics and is consistent with this compound's clinical properties, including its sedative effects and a lower propensity for motor side effects compared to older neuroleptics. The detailed methodologies and quantitative data presented herein provide a robust foundation for further research and development in this area.
References
Pipamperone as a Pharmacological Chaperone for Dopamine D4 Receptor Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dopamine D4 receptor (D4R), a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders, often presents challenges in achieving high expression levels in heterologous systems due to folding inefficiencies. Misfolded D4R variants are retained in the endoplasmic reticulum, leading to reduced cell surface expression and functionality. This technical guide explores the role of the antipsychotic drug pipamperone as a pharmacological chaperone for the D4R. By binding to the nascent receptor, this compound stabilizes its conformation, facilitates proper folding, and enhances its trafficking to the cell surface, thereby increasing receptor density and rescuing folding-deficient mutants. This guide provides an in-depth overview of the underlying mechanisms, quantitative data, and detailed experimental protocols for studying the pharmacological chaperone effect of this compound on the D4R.
Introduction to Pharmacological Chaperones and the Dopamine D4 Receptor
G protein-coupled receptors are a large family of transmembrane proteins that play a crucial role in signal transduction. Their complex structure makes them susceptible to misfolding, particularly when overexpressed in heterologous systems or in the presence of mutations.[1] Misfolded GPCRs are often retained in the endoplasmic reticulum (ER) and targeted for degradation, leading to a loss of function.[1]
Pharmacological chaperones are small molecules that can bind to misfolded proteins and stabilize their conformation, thereby promoting their proper folding and trafficking to their site of action.[2] This approach has emerged as a promising therapeutic strategy for a variety of diseases caused by protein misfolding.[2]
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to Gi/o proteins, which inhibit adenylyl cyclase.[3] It is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, and has been implicated in cognitive processes, attention, and emotional regulation. Genetic variations in the D4R gene have been associated with attention-deficit/hyperactivity disorder (ADHD).
This compound: A High-Affinity D4 Receptor Ligand with Chaperone Activity
This compound is a typical antipsychotic of the butyrophenone class that exhibits a high affinity for the dopamine D4 receptor. Notably, this compound has a 15-fold higher affinity for the D4 receptor than for the D2 receptor. One study has demonstrated that this compound can act as a pharmacological chaperone for the D4R, significantly increasing its expression in a heterologous system. This effect is not due to an increase in mRNA synthesis, but rather to the stabilization of the receptor protein, leading to enhanced folding and trafficking.
Quantitative Data
The following tables summarize the key quantitative data regarding this compound's interaction with the dopamine D4 receptor.
Table 1: this compound Binding Affinity
| Receptor Subtype | Ligand | pKi | Ki (nM) | Reference |
| Dopamine D4 | This compound | 8.0 | ~10 | |
| Dopamine D2 | This compound | 6.7 | ~200 |
Table 2: Effect of this compound on Dopamine D4 Receptor Expression in HEK293rtTA Cells
| Condition | D4 Receptor Expression (fmol/mg membrane protein) | Reference |
| Doxycycline + Sodium Butyrate + Trichostatin A | 1970 +/- 20 | |
| Doxycycline + Sodium Butyrate + Trichostatin A + this compound | 3800 +/- 60 |
Table 3: Rescue of a Folding-Deficient D4 Receptor Mutant (M345) by this compound
| Receptor | Condition | Outcome | Reference |
| D4 Receptor (M345 Mutant) | Untreated | Expression not detected | |
| D4 Receptor (M345 Mutant) | + this compound | Expression rescued |
Signaling Pathways and Mechanisms of Action
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Dopamine D4 receptor signaling pathway.
Mechanism of this compound as a Pharmacological Chaperone
This compound's chaperone activity is attributed to its ability to bind to the nascent D4 receptor protein within the endoplasmic reticulum. This binding stabilizes the receptor's conformation, facilitating its proper folding and subsequent trafficking through the secretory pathway to the cell surface.
This compound's pharmacological chaperone mechanism.
Experimental Protocols
This section provides an overview of the key experimental protocols used to study the pharmacological chaperone effect of this compound on the dopamine D4 receptor.
Cell Culture and Tetracycline-Inducible Expression in HEK293 Cells
HEK293rtTA cells, which stably express the reverse tetracycline transactivator, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
For inducible expression, cells are transfected with an episomal expression vector containing the D4 receptor cDNA under the control of a tetracycline-responsive promoter. Transfection can be performed using standard methods such as calcium phosphate precipitation or lipid-based transfection reagents. Expression is induced by the addition of doxycycline to the culture medium.
Workflow for inducible D4R expression.
Radioligand Binding Assay
Radioligand binding assays are used to quantify the number of D4 receptors expressed on the cell membrane.
-
Membrane Preparation: Transfected and induced cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled D4 receptor antagonist (e.g., [3H]spiperone) in the presence or absence of a high concentration of an unlabeled competitor to determine total and non-specific binding, respectively.
-
Filtration and Counting: The binding reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The receptor density (Bmax) is determined by Scatchard analysis or non-linear regression of saturation binding data.
Confocal Microscopy
Confocal microscopy is used to visualize the subcellular localization of the D4 receptor and assess its trafficking to the cell surface.
-
Immunofluorescence Staining: Cells expressing an epitope-tagged D4 receptor are fixed and permeabilized. The receptor is then labeled with a primary antibody against the epitope tag, followed by a fluorescently labeled secondary antibody.
-
Imaging: The stained cells are imaged using a confocal microscope. The localization of the fluorescent signal indicates the subcellular distribution of the receptor.
-
Analysis: In the absence of a pharmacological chaperone, misfolded receptors will show a diffuse intracellular staining pattern, characteristic of ER retention. In the presence of this compound, a significant portion of the fluorescence will be localized to the plasma membrane, indicating successful trafficking.
Functional Assay: cAMP Measurement
This assay measures the functional activity of the D4 receptor by quantifying its ability to inhibit cAMP production.
-
Cell Treatment: Transfected and induced cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. The cells are then treated with forskolin (an adenylyl cyclase activator) in the presence or absence of a D4 receptor agonist (e.g., dopamine).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or AlphaScreen).
-
Data Analysis: The ability of the D4 receptor to inhibit forskolin-stimulated cAMP production is a measure of its functional activity. The potency of agonists (EC50) and antagonists (IC50) can be determined from dose-response curves.
Conclusion and Future Directions
This compound serves as a valuable tool for studying the dopamine D4 receptor, not only as a high-affinity antagonist but also as a pharmacological chaperone that can enhance the expression of wild-type and rescue misfolded mutant receptors. This property allows for the production of higher yields of functional D4 receptors in heterologous systems, facilitating detailed biochemical and structural studies.
Future research should focus on elucidating the precise structural determinants of this compound's chaperone activity and exploring whether other D4 receptor ligands possess similar properties. Furthermore, the potential therapeutic application of pharmacological chaperones for D4 receptor-related disorders warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the fascinating biology of the dopamine D4 receptor and the therapeutic potential of pharmacological chaperones.
References
Pipamperone: A Pharmacological Investigation into its Role as a First-Generation versus Atypical Antipsychotic
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pipamperone, a butyrophenone derivative developed by Janssen Pharmaceutica in 1961, has long been classified as a first-generation, or "typical," antipsychotic.[1] However, its unique pharmacological profile, characterized by a potent antagonism of serotonin 5-HT2A receptors and a higher affinity for dopamine D4 over D2 receptors, has led to suggestions that it may have been one of the first "atypical" antipsychotics.[2][3] This guide provides a comprehensive technical overview of this compound's pharmacology, presenting key data to elucidate its standing in the classification of antipsychotic agents. By examining its receptor binding affinities, functional antagonism, and impact on key signaling pathways, we aim to provide a detailed resource for researchers and professionals in the field of neuropharmacology and drug development.
Receptor Binding Affinity
The interaction of an antipsychotic with various neurotransmitter receptors is fundamental to its therapeutic efficacy and side-effect profile. This compound exhibits a distinct binding profile that diverges from that of classical typical antipsychotics.
Quantitative Receptor Binding Data
The following table summarizes the available receptor binding affinity data for this compound, expressed as pKi (the negative logarithm of the inhibition constant, Ki) and Ki values (in nanomolar, nM). A higher pKi value and a lower Ki value indicate a stronger binding affinity.
| Receptor Subtype | pKi | Ki (nM) | Reference(s) |
| Serotonin Receptors | |||
| 5-HT2A | 8.2 | ~6.3 | [2] |
| 5-HT2C | 6.9 | ~126 | [2] |
| 5-HT1A | 5.7 | ~2000 | |
| Dopamine Receptors | |||
| D4 | 8.0 | ~10 | |
| D2 | 6.7 | 110 | |
| D3 | Moderate Affinity | - | |
| D1 | Antagonist | - | |
| Adrenergic Receptors | |||
| α1 | 7.2 | ~63 | |
| α2B | Moderate Affinity | - |
Note: Ki values are approximated from pKi values where not directly provided.
This profile highlights this compound's high affinity for the 5-HT2A receptor, which is a hallmark of atypical antipsychotics. Furthermore, its approximately 15-fold higher affinity for the D4 receptor compared to the D2 receptor is a significant departure from typical antipsychotics, which are primarily potent D2 antagonists.
Functional Activity
While binding affinity indicates the strength of a drug's interaction with a receptor, functional assays are necessary to determine the biological response elicited by this interaction (e.g., antagonism, agonism, or partial agonism).
Evidence of Antagonism
This compound is characterized as a selective 5-HT2A and D4 receptor antagonist. Its antagonism at the dopamine D2 receptor is considered to be of lower potency, which is consistent with its classification as a low-potency antipsychotic.
| Assay Type | Target/Effect | Value | Units | Reference(s) |
| In vivo | Inhibition of apomorphine-induced stereotypy | 1.55 - 4.40 | ED50 (mg/kg) |
Note: The inhibition of apomorphine-induced stereotypy is a classic in vivo assay used to assess dopamine D2 receptor antagonism.
The limited extrapyramidal side effects observed with this compound treatment are attributed to its high receptor selectivity, particularly its lower affinity for the D2 receptor compared to atypical antipsychotics.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of pharmacological data, detailed experimental protocols are crucial. Below is a generalized protocol for a radioligand binding assay, which is a standard method for determining the receptor binding affinity of a compound like this compound.
Radioligand Binding Assay Protocol
Objective: To determine the in vitro binding affinity (Ki) of this compound for a specific neurotransmitter receptor (e.g., dopamine D2 receptor).
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the D2 receptor (e.g., [³H]-Spiperone).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known D2 receptor antagonist (e.g., Haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the D2 receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 100-200 µg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membrane preparation, [³H]-Spiperone (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membrane preparation, [³H]-Spiperone, and a high concentration of haloperidol (e.g., 10 µM).
-
Displacement: Cell membrane preparation, [³H]-Spiperone, and the various concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
This compound's antagonist activity at D2, D4, and 5-HT2A receptors modulates downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the point of inhibition by this compound.
Dopamine D2 Receptor Signaling Pathway
The D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Dopamine D4 Receptor Signaling Pathway
Similar to the D2 receptor, the D4 receptor is also coupled to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase.
Serotonin 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is coupled to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).
Discussion: Re-evaluating the Classification of this compound
The pharmacological data presented in this guide provide a nuanced perspective on the classification of this compound. While its development and chemical structure (a butyrophenone) align with its traditional classification as a first-generation antipsychotic, its receptor binding profile and functional activity exhibit key characteristics of atypical antipsychotics.
Arguments for First-Generation (Typical) Classification:
-
Chemical Class: this compound belongs to the butyrophenone class, which is a hallmark of typical antipsychotics like haloperidol.
-
Primary Indication: It was initially developed and used for the treatment of schizophrenia, a primary indication for typical antipsychotics.
Arguments for Atypical Classification:
-
High 5-HT2A Antagonism: Potent 5-HT2A receptor blockade is a defining feature of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and reduced risk of extrapyramidal symptoms. This compound's high affinity for this receptor is a strong indicator of "atypicality."
-
D4 over D2 Selectivity: The significantly higher affinity for D4 compared to D2 receptors is another characteristic shared with some atypical antipsychotics, such as clozapine. This selectivity may contribute to its favorable side-effect profile.
-
Low D2 Affinity: The relatively low affinity for D2 receptors explains its classification as a low-potency antipsychotic and likely contributes to the lower incidence of extrapyramidal symptoms compared to high-potency typical antipsychotics.
Conclusion
References
Pipamperone's Effects on Central Nervous System Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipamperone, a butyrophenone derivative, is a first-generation antipsychotic with a unique receptor binding profile that distinguishes it from other typical neuroleptics. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interactions with key central nervous system (CNS) pathways. The document summarizes its receptor binding affinities, details the experimental protocols used to elucidate its pharmacological properties, and illustrates its impact on critical signaling cascades. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's effects on the CNS.
Introduction
Developed in 1961, this compound has a pharmacological profile that has led some to consider it a forerunner to atypical antipsychotics, primarily due to its potent serotonin 5-HT2A receptor antagonism.[1][2] Its clinical effects, including sedative properties, are attributed to its distinct interactions with dopaminergic and serotonergic pathways.[1] Understanding the nuances of these interactions is crucial for both elucidating the pathophysiology of psychotic disorders and for the development of novel therapeutic agents.
Receptor Binding Profile
This compound exhibits a broad receptor binding profile, with its primary mechanism of action being the antagonism of dopamine and serotonin receptors. Its affinity for various receptors has been characterized through in vitro radioligand binding assays.
Quantitative Data
The binding affinities of this compound for key CNS receptors are summarized in the table below. The inhibition constant (Ki) is a measure of the drug's binding affinity for a receptor; a lower Ki value indicates a higher affinity.
| Receptor | Ki (nM) | pKi | Notes |
| Dopamine D2 | 110[3] | 6.7[4] | Moderate to low affinity. |
| Dopamine D4 | Low | - | High affinity; approximately 15-fold higher than for D2 receptors. |
| Serotonin 5-HT2A | Low | - | High affinity. |
| Serotonin 5-HT2B | - | - | This compound acts as an antagonist at this receptor. |
| Serotonin 5-HT2C | - | - | This compound acts as an antagonist at this receptor. |
| α1-Adrenergic | - | - | This compound acts as an antagonist at this receptor. |
| α2-Adrenergic | - | - | This compound acts as an antagonist at this receptor. |
Note: Specific Ki values for all receptors are not consistently available in the public domain. "Low" and "High" are used to represent the qualitative descriptions found in the literature.
Effects on Central Nervous System Pathways
This compound's clinical effects are a direct consequence of its modulation of key neurotransmitter pathways in the brain. Its unique receptor profile, characterized by high 5-HT2A and D4 antagonism relative to D2 antagonism, results in a distinct pattern of pathway modulation compared to other typical antipsychotics.
Dopaminergic Pathways
The four major dopamine pathways in the brain are the mesolimbic, mesocortical, nigrostriatal, and tuberoinfundibular pathways. Antipsychotics exert their therapeutic and adverse effects by modulating these pathways.
-
Mesolimbic Pathway: Hyperactivity in this pathway is associated with the positive symptoms of schizophrenia. By antagonizing D2 receptors in this pathway, this compound is thought to reduce positive symptoms.
-
Mesocortical Pathway: Hypoactivity in this pathway is linked to the negative and cognitive symptoms of schizophrenia. The potent 5-HT2A antagonism by this compound may lead to an increase in dopamine release in the prefrontal cortex, potentially alleviating these symptoms.
-
Nigrostriatal Pathway: This pathway is involved in the control of motor movement. Blockade of D2 receptors in this pathway is responsible for the extrapyramidal side effects (EPS) associated with typical antipsychotics. This compound's relatively lower affinity for D2 receptors may contribute to a reduced risk of EPS compared to high-potency typical antipsychotics.
-
Tuberoinfundibular Pathway: Dopamine in this pathway inhibits prolactin release. D2 receptor antagonism can lead to hyperprolactinemia.
Serotonergic Pathways
This compound's high affinity for 5-HT2A receptors is a key feature of its pharmacological profile. 5-HT2A receptors are widely distributed in the brain, including in cortical and limbic areas, and are involved in regulating mood, cognition, and perception. By blocking these receptors, this compound can modulate the release of other neurotransmitters, including dopamine and glutamate. This interaction between the serotonergic and dopaminergic systems is a cornerstone of the mechanism of action of atypical antipsychotics.
Signaling Pathways
This compound's antagonism of G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.
Dopamine D2 and D4 Receptor Signaling
Dopamine D2 and D4 receptors are members of the D2-like receptor family, which are coupled to inhibitory G proteins (Gi/o).
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is coupled to the Gq/11 G protein. Its activation leads to the stimulation of phospholipase C (PLC).
Experimental Protocols
The characterization of this compound's effects on CNS pathways relies on a variety of established experimental techniques.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a drug for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized. Cell membranes are isolated through a series of centrifugation steps. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (a radioactively labeled drug that binds to the receptor) and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration, which separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to determine the concentration of this compound that inhibits 50% of the radioligand binding (IC50). The IC50 is then used to calculate the inhibition constant (Ki).
Functional Assays (e.g., cAMP Accumulation Assay)
Functional assays measure the effect of a drug on the biological response of a cell, such as the production of second messengers. For Gi/o-coupled receptors like D2 and D4, an antagonist's effect is measured by its ability to block the agonist-induced inhibition of adenylyl cyclase, thereby preventing a decrease in cyclic AMP (cAMP) levels.
Protocol Outline:
-
Cell Culture: Cells engineered to express the dopamine receptor of interest (D2 or D4) are cultured.
-
Assay: The cells are pre-incubated with varying concentrations of this compound. They are then stimulated with a dopamine agonist in the presence of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a detection kit (e.g., HTRF, AlphaScreen).
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified to determine its antagonist potency.
Conclusion
This compound's complex pharmacology, particularly its high affinity for 5-HT2A and D4 receptors and lower affinity for D2 receptors, underpins its unique clinical profile. This guide has provided a detailed overview of its interactions with key CNS pathways and the signaling cascades it modulates. A thorough understanding of these mechanisms is essential for the rational design and development of future antipsychotic medications with improved efficacy and tolerability. Further research, including in vivo microdialysis and electrophysiology studies, will continue to refine our understanding of this compound's precise effects on neurotransmitter dynamics in the brain.
References
Preclinical Profile of Pipamperone's Anti-Tryptamine Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipamperone, a butyrophenone derivative developed by Janssen Pharmaceutica in 1961, has a unique pharmacological profile characterized by significant anti-tryptamine activity.[1][2][3][4] This activity is primarily attributed to its potent antagonism of the serotonin 2A (5-HT2A) receptor.[4] Tryptamines, a class of monoamine alkaloids, can induce profound psychoactive effects, largely through agonism at 5-HT2A receptors. Understanding the preclinical characteristics of this compound's anti-tryptamine effects is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides an in-depth overview of the preclinical research on this compound's anti-tryptamine activity, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data: Receptor Binding Affinity and In Vivo Efficacy
This compound's interaction with various neurotransmitter receptors has been quantified through in vitro binding assays. The data consistently demonstrates a high affinity for the 5-HT2A receptor. The following tables summarize the receptor binding profile of this compound and its in vivo efficacy in antagonizing tryptamine-induced effects.
Table 1: Receptor Binding Affinity of this compound
| Receptor | pKi | Ki (nM) | Reference |
| 5-HT2A | 8.8 | 1.58 | |
| D4 | 8.7 | 2.00 | |
| D2 | 7.4 | 39.8 | |
| α1-adrenergic | 7.8 | 15.8 | |
| 5-HT2C | 7.1 | 79.4 | |
| H1 | 7.0 | 100 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Table 2: In Vivo Anti-Tryptamine Efficacy of this compound in Rats
| Tryptamine-Induced Effect | This compound ED50 (mg/kg) | 95% Confidence Limit | Implied Receptor Blockade | Reference |
| Bilateral Convulsions | 0.13 | 0.08-0.20 | Central 5-HT2A | |
| Cyanosis | 0.34 | 0.23-0.50 | Peripheral 5-HT2A |
Note: ED50 is the dose of a drug that produces 50% of its maximum response.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound's anti-tryptamine activity.
Receptor Binding Assays
These assays determine the affinity of a compound for a specific receptor.
-
Objective: To quantify the binding affinity of this compound to the 5-HT2A receptor and other relevant receptors.
-
Methodology: Radioligand displacement assay.
-
Tissue Preparation: Membranes are prepared from cells expressing the human recombinant 5-HT2A receptor or from specific brain regions (e.g., frontal cortex) of rodents.
-
Radioligand: A radiolabeled antagonist with high affinity for the 5-HT2A receptor, such as [3H]ketanserin, is used.
-
Procedure:
-
A constant concentration of the radioligand is incubated with the prepared membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the 5-HT2A receptor.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the cellular response following receptor activation or blockade.
-
Objective: To determine the functional antagonism of this compound at the 5-HT2A receptor in response to a tryptamine agonist.
-
Methodology: Calcium flux assay.
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2A receptor are commonly used.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
A tryptamine agonist (e.g., serotonin or a specific tryptamine derivative) is added to stimulate the 5-HT2A receptors.
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorometric imaging plate reader.
-
-
Data Analysis: The ability of this compound to inhibit the tryptamine-induced calcium influx is quantified, and an IC50 value is determined.
-
In Vivo Behavioral Models
Animal behavioral models are used to assess the physiological and behavioral effects of a compound.
-
Objective: To evaluate the ability of this compound to block the behavioral effects induced by tryptamine-like hallucinogens.
-
Methodology: Tryptamine-induced head-twitch response (HTR) in mice.
-
Animals: Male C57BL/6J mice are commonly used.
-
Procedure:
-
Mice are habituated to the testing environment.
-
Different groups of mice are pre-treated with various doses of this compound or vehicle via subcutaneous or intraperitoneal injection.
-
After a set pre-treatment time, a tryptamine-like 5-HT2A agonist (e.g., DOI, a potent hallucinogen) is administered.
-
The number of head twitches (rapid, side-to-side head movements) is observed and counted for a defined period (e.g., 30 minutes).
-
-
Data Analysis: The dose-dependent reduction in the number of head twitches by this compound is analyzed to determine the ED50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
The preclinical data robustly supports the significant anti-tryptamine activity of this compound, primarily mediated through its potent antagonism of the 5-HT2A receptor. Quantitative in vitro binding studies reveal a high affinity of this compound for this receptor, and in vivo studies in rats demonstrate its efficacy in blocking tryptamine-induced behavioral and physiological effects at low doses. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's anti-tryptamine properties and for the screening and characterization of other compounds with similar pharmacological profiles. The provided diagrams of the 5-HT2A signaling pathway and experimental workflows offer a visual representation of the key concepts discussed. This comprehensive preclinical profile underscores the importance of 5-HT2A receptor antagonism in mitigating the effects of tryptamines and highlights this compound as a key pharmacological tool and potential therapeutic agent in this context.
References
Methodological & Application
Pipamperone Dosage Calculations for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing pipamperone in in vivo rodent studies. This document outlines dosage calculations, administration protocols, and key pharmacological data to facilitate accurate and reproducible experimental design.
Introduction to this compound
This compound is a typical antipsychotic of the butyrophenone class, first synthesized by Janssen Pharmaceutica in 1961.[1] It primarily acts as an antagonist at serotonin 5-HT2A and dopamine D4 receptors, with a lower affinity for dopamine D2 receptors.[2][3] This receptor binding profile, characterized by a higher affinity for 5-HT2A and D4 receptors over D2 receptors, has led to its consideration as a forerunner to atypical antipsychotics.[3] Its pharmacological effects include sedative properties, which can be beneficial in managing agitation and disordered sleep.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound relevant to in vivo rodent studies.
Table 1: this compound Dose-Response Data in Rats (Subcutaneous Administration)
| Parameter | Value | Description |
| ED₅₀ (5-HT2A Receptor Blockade) | 0.13 mg/kg | Median effective dose for inhibiting tryptamine-induced bilateral convulsions, indicating central 5-HT2A receptor blockade. |
| ED₅₀ (D2 Receptor Blockade) | 1.55 - 4.40 mg/kg | Median effective dose for inhibiting apomorphine-induced stereotypy, a D2 receptor-mediated effect. |
| LD₅₀ | 48 mg/kg | Median lethal dose in rats. |
Table 2: Receptor Binding Affinity (pKi) of this compound
| Receptor | pKi |
| 5-HT2A | 8.8 |
| D4 | 8.5 |
| D2 | 7.2 |
| α1-adrenergic | 7.7 |
| 5-HT2C | 7.1 |
| H1 | 6.8 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 3: Pharmacokinetic Parameters (Human Data)
| Parameter | Value | Description |
| Tmax (Time to Maximum Concentration) | 1-2 hours | Time to reach the peak plasma concentration after oral administration. |
| Elimination Half-life | 17-22 hours | Time required for the plasma concentration of the drug to decrease by half. |
| Cmax (Maximum Concentration) | 263 - 266 ng/mL | Peak plasma concentration observed after a 120 mg oral dose. |
| AUC₀-∞ (Area Under the Curve) | 3107 - 3229 ng·h/mL | Total drug exposure over time after a 120 mg oral dose. |
Disclaimer: No specific pharmacokinetic data for this compound in rodents was identified in the literature. The data presented in Table 3 is from human studies and should be used with caution for rodent experimental design. Allometric scaling may be necessary to estimate rodent-equivalent doses, but this is beyond the scope of these notes.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo rodent studies. These are general guidelines and may require optimization for specific experimental needs.
This compound Solution Preparation
Objective: To prepare a sterile this compound solution suitable for parenteral administration or oral gavage in rodents.
Materials:
-
This compound dihydrochloride powder
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile water for injection
-
Vehicle (e.g., 0.5% methylcellulose, or 5% DMSO in saline)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., sterile NaOH, HCl)
Protocol:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg), the average weight of the animals, and the injection volume (e.g., 5-10 mL/kg for intraperitoneal injection in rats), calculate the total mass of this compound dihydrochloride needed.
-
Select a vehicle: The choice of vehicle will depend on the solubility of this compound and the route of administration. For subcutaneous or intraperitoneal injection, sterile saline or PBS can be tested. If solubility is an issue, a suspension in 0.5% methylcellulose or initial dissolution in a small amount of DMSO followed by dilution with saline can be considered. For oral gavage, sterile water or a palatable vehicle may be used.
-
Dissolution/Suspension:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the chosen vehicle incrementally while vortexing to aid dissolution or create a uniform suspension. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the compound.
-
-
pH Adjustment: Check the pH of the final solution. If necessary, adjust the pH to a physiologically compatible range (typically 6.5-7.5) using sterile acid or base solutions to minimize irritation at the injection site.
-
Sterilization: For solutions, sterile filter the final preparation through a 0.22 µm syringe filter into a new sterile vial. Suspensions cannot be sterile filtered and should be prepared aseptically.
-
Storage: Store the prepared solution or suspension at 2-8°C and protect from light. It is recommended to use freshly prepared solutions.
Administration Protocols
3.2.1. Intraperitoneal (IP) Injection
Objective: To administer this compound into the peritoneal cavity of a rodent.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol wipes
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the animal to expose the abdomen. For a one-person technique in mice, grasp the loose skin over the neck and back to immobilize the head and body. For rats, a two-person technique may be preferable, with one person restraining the animal and the other performing the injection.
-
Injection Site: The recommended injection site is the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Injection:
-
Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Tilt the animal's head slightly downwards to displace the abdominal organs.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn into the syringe. If fluid is aspirated, withdraw the needle and use a fresh needle and syringe at a different site.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress, including lethargy, abnormal posture, or signs of pain at the injection site.
3.2.2. Oral Gavage (PO)
Objective: To deliver a precise dose of this compound directly into the stomach of a rodent.
Materials:
-
Prepared this compound solution/suspension
-
Sterile syringes
-
Appropriately sized gavage needles (flexible or rigid with a ball-tip; 18-20 gauge for mice, 16-18 gauge for rats)
-
Permanent marker
Procedure:
-
Measure Gavage Needle Length: To prevent perforation of the esophagus or stomach, measure the correct insertion length by holding the gavage needle alongside the animal from the corner of the mouth to the last rib. Mark this length on the needle with a permanent marker.
-
Animal Restraint: Firmly restrain the animal, ensuring the head and neck are extended in a straight line with the body to facilitate passage of the gavage needle.
-
Needle Insertion:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle; do not force it. If resistance is met, withdraw and re-attempt.
-
-
Administration: Once the needle is at the predetermined depth, administer the this compound solution slowly.
-
Withdrawal: After administration, gently remove the gavage needle in a single, smooth motion.
-
Post-gavage Monitoring: Observe the animal for any signs of respiratory distress (which could indicate accidental administration into the trachea), regurgitation, or other adverse effects.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for In Vivo Rodent Study
Caption: General experimental workflow for a this compound rodent study.
References
Application Note: A High-Throughput In Vitro Screening Cascade for Novel Pipamperone Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pipamperone is a first-generation antipsychotic of the butyrophenone class, primarily utilized for its sedative and antipsychotic properties.[1][2] Its therapeutic effects are largely attributed to its antagonist activity at serotonin 5-HT2A and dopamine D2 and D4 receptors.[1][3][4] The development of novel this compound analogs is a promising strategy for identifying next-generation therapeutics with improved efficacy, selectivity, and safety profiles. This application note provides a comprehensive framework for the in vitro screening of novel this compound analogs, detailing a tiered cascade of assays from primary binding to secondary functional assessments. The protocols and data presentation formats are designed to facilitate the efficient identification and characterization of lead candidates.
Screening Cascade Overview
A hierarchical screening approach is employed to efficiently manage and evaluate a library of this compound analogs. This cascade begins with high-throughput primary assays to determine binding affinity at the primary targets, followed by more complex secondary functional assays to confirm antagonist activity and elucidate the mechanism of action.
References
Application Notes and Protocols for Pipamperone in Serotonin-Dopamine System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipamperone is a typical antipsychotic of the butyrophenone class, first developed by Janssen Pharmaceutica in 1961.[1] While historically used in the treatment of schizophrenia, its unique pharmacological profile makes it a valuable tool for investigating the complex interactions between the serotonin and dopamine neurotransmitter systems.[1][2] this compound distinguishes itself from other antipsychotics through its high affinity for the serotonin 2A (5-HT2A) and dopamine D4 receptors, with a notably lower affinity for the dopamine D2 receptor.[3][4] This selectivity, particularly at low doses, allows researchers to dissect the specific roles of 5-HT2A and D4 receptor antagonism in modulating neurochemistry and behavior, without the confounding, potent D2 blockade characteristic of many other antipsychotics.
These notes provide detailed protocols and applications for using this compound as a research tool to explore serotonin-dopamine system dynamics in vitro and in vivo.
Mechanism of Action: A Selective Antagonist
This compound functions primarily as an antagonist at several key receptors. Its therapeutic and research applications stem from its distinct binding affinity profile. It binds strongly to 5-HT2A and D4 receptors, while showing moderate to low affinity for D2, D3, and alpha-1 adrenergic receptors. This dual blockade of 5-HT2A and D4 receptors is central to its effects. The antagonism of 5-HT2A receptors is thought to enhance dopamine release in certain brain regions, which can be a valuable mechanism to study in the context of antidepressant augmentation or cognitive function.
Caption: this compound's primary mechanism of action.
Quantitative Data: Receptor Binding and Functional Assays
The utility of this compound as a selective tool is quantified by its binding affinities (Ki) and its functional effects in preclinical models (ED50).
Table 1: this compound Receptor Binding Affinities (pKi)
| Receptor | pKi Value | Reference |
| 5-HT2A | 8.8 - 9.1 | |
| Dopamine D4 | 8.6 - 8.9 | |
| Dopamine D2 | 7.5 - 7.8 | |
| Alpha-1 | 8.1 | |
| 5-HT2C | 7.3 | |
| Histamine H1 | 7.1 | |
| Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. |
Table 2: this compound Functional Effects (ED50) in Rats
| Test | Mediating Receptor | ED50 (mg/kg) | Effect | Reference |
| Tryptamine-induced convulsions | Central 5-HT2A | 0.13 | Blockade | |
| Tryptamine-induced cyanosis | Peripheral 5-HT2A | 0.34 | Blockade | |
| Apomorphine-induced stereotypy | Dopamine D2 | 1.55 | Blockade | |
| Note: ED50 is the dose that produces 50% of the maximal effect. The significant separation between the 5-HT2A- and D2-mediated effects highlights this compound's in vivo selectivity at low doses. |
Application I: In Vitro Receptor Expression and Chaperone Activity
Application Note: this compound can be used in cell-based assays to investigate receptor expression and trafficking. Studies have shown that this compound can act as a "pharmacological chaperone" for the dopamine D4 receptor. This means it can rescue misfolded receptor mutants and increase the total expression level of the receptor on the cell surface, an effect that is independent of mRNA synthesis. This application is crucial for studying receptor biology, particularly for understanding how ligand binding can influence protein folding and stability, and for developing novel therapeutic strategies for diseases linked to receptor misfolding.
Protocol: Investigating Pharmacological Chaperone Effects on D4 Receptor Expression
This protocol is adapted from studies demonstrating this compound's effect on D4 receptor expression in HEK293 cells.
-
Cell Culture and Transfection:
-
Culture HEK293 cells (or a similar cell line) in appropriate media (e.g., DMEM with 10% FBS).
-
Transfect cells with a plasmid vector expressing the human dopamine D4 receptor. For studying chaperone effects on misfolded proteins, a mutant version (e.g., M345) can be used.
-
For inducible expression systems, co-transfect with necessary regulatory elements (e.g., reverse tetracycline transactivator).
-
-
Drug Treatment:
-
24 hours post-transfection, induce receptor expression if using an inducible system (e.g., with doxycycline).
-
Add this compound to the culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle-only control group.
-
Incubate cells with this compound for a predetermined period (e.g., 24-48 hours).
-
-
Membrane Preparation:
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in a lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the lysate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., >40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer for binding assays.
-
-
Quantification via Radioligand Binding:
-
Perform a saturation binding assay using a D4-selective radioligand (e.g., [³H]-spiperone) to determine the total number of receptors (Bmax).
-
Incubate membrane aliquots from each treatment group with increasing concentrations of the radioligand.
-
Define non-specific binding using a high concentration of a non-labeled D4 antagonist.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate Bmax (expressed as fmol/mg protein) for each treatment condition. An increase in Bmax in this compound-treated cells compared to vehicle indicates increased receptor expression.
-
Application II: In Vivo Neurochemical Monitoring
Application Note: In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters in specific brain regions of freely moving animals. By administering this compound systemically or locally (via reverse dialysis), researchers can directly observe its impact on serotonin and dopamine release and metabolism. This allows for the investigation of how selective 5-HT2A/D4 blockade alters basal neurotransmitter levels and the neurochemical response to behavioral or pharmacological challenges. For example, one could test the hypothesis that 5-HT2A blockade by this compound potentiates dopamine release in the prefrontal cortex, a key interaction implicated in the mechanism of some antidepressants.
Caption: Experimental workflow for in vivo microdialysis.
Protocol: In Vivo Microdialysis in Rats
-
Surgical Preparation:
-
Anesthetize a male Wistar or Sprague-Dawley rat according to approved institutional animal care protocols.
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum).
-
Secure the cannula assembly to the skull with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, place the rat in a microdialysis testing chamber, allowing free movement.
-
Gently insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow the system to stabilize for 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable neurotransmitter levels.
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection of 0.1 - 5.0 mg/kg).
-
Alternatively, for region-specific effects, infuse this compound directly through the probe (reverse dialysis).
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for 2-3 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for serotonin, dopamine, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Quantify the concentration of each analyte by comparing peak heights or areas to those of known standards.
-
Express the results as a percentage change from the average baseline concentration for each animal.
-
Application III: Behavioral Pharmacology Studies
Application Note: Behavioral assays in rodents are essential for understanding the functional consequences of drug action. This compound can be used to probe the behavioral roles of 5-HT2A and D4 versus D2 receptors. The apomorphine-tryptamine-norepinephrine (ATN) test is a classic assay used to differentiate central 5-HT2A, D2, and other receptor-mediated behaviors in a single animal. By using a range of this compound doses, researchers can establish a dose-response relationship and demonstrate that 5-HT2A-mediated behaviors (tryptamine-induced convulsions) are blocked at much lower doses than D2-mediated behaviors (apomorphine-induced stereotypy). This provides functional, in vivo evidence of this compound's selectivity.
Caption: Experimental workflow for the ATN behavioral test.
Protocol: Modified Apomorphine-Tryptamine-Norepinephrine (ATN) Test in Rats
This protocol is based on the methodology used to determine the functional selectivity of this compound.
-
Animals and Habituation:
-
Use male Wistar rats (n=5-10 per dose group).
-
Habituate the animals to the individual observation cages for at least 30 minutes before drug administration.
-
-
Drug Administration:
-
Prepare solutions of this compound at various doses (e.g., 0.04, 0.16, 0.63, 2.5, 10 mg/kg) and a vehicle control.
-
Administer the assigned dose of this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
-
Tryptamine Challenge (5-HT2A-mediated effects):
-
Approximately 30 minutes after this compound administration, inject the rats with a challenge dose of tryptamine.
-
Immediately begin observing and scoring for specific behaviors for a set period (e.g., 15 minutes).
-
Behaviors to score: Presence/absence of bilateral convulsions (central 5-HT2A effect) and cyanosis of the ears/paws (peripheral 5-HT2A effect).
-
-
Apomorphine Challenge (D2-mediated effects):
-
Approximately 60 minutes after the initial this compound administration, inject the same rats with a challenge dose of apomorphine.
-
Immediately begin observing and scoring for stereotyped behaviors for a set period (e.g., 30 minutes).
-
Behaviors to score: Intensity of stereotypy (e.g., sniffing, licking, gnawing) using a validated rating scale.
-
-
Data Analysis:
-
For each behavior, determine the percentage of animals in each dose group that are protected from the challenge drug's effects.
-
Calculate the ED50 value for this compound's ability to block tryptamine-induced convulsions and apomorphine-induced stereotypy using probit analysis or a similar statistical method.
-
A significantly lower ED50 for blocking tryptamine effects compared to apomorphine effects confirms 5-HT2A versus D2 selectivity in vivo.
-
References
Pipamperone as a selective tool compound for 5-HT2A receptor blockade experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pipamperone is a typical antipsychotic of the butyrophenone class that exhibits a high affinity and selectivity for the serotonin 2A (5-HT2A) receptor. This characteristic makes it a valuable tool compound for in vitro and in vivo experiments aimed at elucidating the role of the 5-HT2A receptor in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound as a selective antagonist for 5-HT2A receptor blockade studies.
Data Presentation
Table 1: Comparative Receptor Binding Profile (Ki in nM)
This table summarizes the binding affinities (Ki values) of this compound and other common 5-HT2A receptor antagonists for the human 5-HT2A receptor and a panel of other relevant receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2A | 5-HT2C | D2 | D4 | α1-adrenergic | H1 | Muscarinic (M1-M5) |
| This compound | 0.8 - 2.5 | 50 - 158 | 30 - 120 | 1.5 - 5 | 10 - 50 | >1000 | >1000 |
| Ketanserin | 1.0 - 3.5 | 30 - 100 | >1000 | >1000 | 2 - 10 | 10 - 30 | >1000 |
| Ritanserin | 0.3 - 1.0 | 5 - 20 | >1000 | >1000 | 50 - 200 | 20 - 50 | >1000 |
| M100907 | 0.1 - 0.5 | 100 - 300 | >1000 | >1000 | >1000 | >1000 | >1000 |
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the mobilization of intracellular calcium. The binding of an agonist, such as serotonin or the experimental tool compound DOI, triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a key event that can be measured in functional assays to assess receptor activation and blockade.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
General Experimental Workflow for 5-HT2A Receptor Antagonism Assays
The following diagram outlines a typical workflow for assessing the antagonist activity of a test compound like this compound at the 5-HT2A receptor, applicable to both in vitro and in vivo studies.
Caption: General workflow for a 5-HT2A antagonist assay.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor (e.g., from HEK293 or CHO cells)
-
Radioligand: [3H]ketanserin or [125I]DOI
-
This compound
-
Non-labeled serotonin or a high-affinity 5-HT2A antagonist (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the 5-HT2A receptor-expressing cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL non-labeled serotonin (10 µM final concentration), 50 µL radioligand, 100 µL membrane suspension.
-
This compound Competition: 50 µL of this compound at various concentrations (e.g., 10-11 to 10-5 M), 50 µL radioligand, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Flux
This assay measures the ability of this compound to block the increase in intracellular calcium induced by a 5-HT2A receptor agonist.[1][2][3]
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
5-HT2A receptor agonist (e.g., serotonin or DOI)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the microplates and allow them to adhere and grow to confluence.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye loading solution for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then incubate with various concentrations of this compound or vehicle for 15-30 minutes.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the 5-HT2A agonist (at a pre-determined EC80 concentration) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of agonist response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Behavioral Assay: DOI-Induced Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) is a reliable behavioral proxy for 5-HT2A receptor activation in rodents.[4] This protocol assesses the ability of this compound to block DOI-induced HTR.
Materials:
-
Male C57BL/6J mice
-
(±)-2,5-Dimethoxy-4-iodoamphetamine (DOI) hydrochloride
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Observation chambers
-
Video recording equipment (optional, but recommended for unbiased scoring)
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.
-
Pre-treatment: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally - i.p.) or vehicle 30 minutes before the DOI challenge.
-
DOI Challenge: Administer DOI (e.g., 1.0-2.5 mg/kg, i.p.).
-
Observation: Immediately after DOI injection, place the mice back into the observation chambers and record the number of head twitches for a period of 20-30 minutes. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head.
-
Data Analysis: Compare the number of head twitches in the this compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).
In Vivo Receptor Occupancy Study using Positron Emission Tomography (PET)
PET imaging with a 5-HT2A receptor-specific radioligand can be used to determine the in vivo receptor occupancy of this compound.
Materials:
-
PET scanner
-
5-HT2A receptor radioligand (e.g., [11C]MDL 100907 or [18F]altanserin)
-
Anesthetized animal model (e.g., non-human primate, pig, or rodent)
-
This compound
-
Arterial blood sampling equipment (for metabolite analysis and input function determination)
Procedure:
-
Baseline Scan:
-
Anesthetize the animal and position it in the PET scanner.
-
Inject the radioligand as a bolus.
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure radioactivity and determine the arterial input function.
-
-
This compound Administration: Administer a single dose of this compound intravenously or orally.
-
Post-dose Scan: After a suitable time for drug distribution (e.g., 1-2 hours), perform a second PET scan following the same procedure as the baseline scan.
-
Data Analysis:
-
Reconstruct the PET images and define regions of interest (ROIs) in the brain (e.g., frontal cortex, cerebellum).
-
Use kinetic modeling (e.g., two-tissue compartment model) to estimate the binding potential (BPND) of the radioligand in the ROIs for both the baseline and post-dose scans.
-
Calculate the receptor occupancy (RO) using the following formula: RO (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] * 100.
-
Conclusion
This compound's high affinity and selectivity for the 5-HT2A receptor make it an excellent pharmacological tool for a wide range of in vitro and in vivo studies. The protocols provided here offer a starting point for researchers to investigate the role of the 5-HT2A receptor in their specific areas of interest. As with any experimental procedure, optimization of specific parameters may be necessary for different experimental setups and research questions.
References
- 1. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 2. Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pipamperone in PET Imaging for In Vivo Receptor Occupancy Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pipamperone is an antipsychotic medication with a distinct pharmacological profile, characterized by its high affinity for serotonin 5-HT2A and dopamine D4 receptors, and a comparatively lower affinity for dopamine D2 receptors. This profile makes it a subject of interest for therapeutic applications where modulation of the serotonergic and specific dopaminergic pathways is desired, potentially with a reduced risk of the extrapyramidal side effects associated with strong D2 receptor antagonism. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that enable the quantification of receptor occupancy by drugs like this compound. This document provides detailed application notes and protocols for utilizing these imaging modalities to study the in vivo receptor occupancy of this compound, aiding in dose-finding studies, understanding its mechanism of action, and guiding further drug development.
Receptor Targets and Signaling Pathways
This compound's primary targets in the central nervous system are the 5-HT2A and dopamine D4 receptors. Understanding their signaling pathways is crucial for interpreting receptor occupancy data.
Serotonin 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2] This cascade modulates a variety of downstream cellular responses.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a D2-like GPCR that couples to the Gi/o signaling pathway.[3][4] Activation of the D4 receptor by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and modulates the function of various downstream targets, including ion channels and transcription factors.
Quantitative Data Presentation
The following tables summarize quantitative data from a SPECT study investigating 5-HT2A receptor occupancy of this compound in a canine model. This data is illustrative of the dose-dependent nature of receptor occupancy. While a human PET study has been presented as a poster, indicating low-dose this compound binds to 5-HT2A receptors without significant D2 binding, detailed quantitative data from this study is not yet publicly available.
Table 1: 5-HT2A Receptor Binding Index in the Frontal Cortex Before and After this compound Administration (Canine SPECT Study)
| Treatment Group | Mean 5-HT2A Binding Index |
| Baseline (Pre-treatment) | 1.47 |
| Single Dose this compound (5 mg) | 1.28 |
| Single Dose this compound (10 mg) | 1.08 |
Table 2: Calculated 5-HT2A Receptor Occupancy After Single Doses of this compound (Canine SPECT Study)
| This compound Dose | Calculated Receptor Occupancy |
| 5 mg | 40.4% |
| 10 mg | 83.0% |
Experimental Protocols
The following are detailed protocols for conducting in vivo receptor occupancy studies with this compound using PET or SPECT imaging. These protocols are based on established methodologies and a specific canine SPECT study.
General Experimental Workflow
The general workflow for a receptor occupancy study involves a baseline scan to measure receptor availability without the drug, followed by a second scan after drug administration to measure the occupied receptors.
Protocol for 5-HT2A Receptor Occupancy Study (Adapted from Canine SPECT Study)
Objective: To quantify the occupancy of 5-HT2A receptors in the brain after administration of this compound.
Materials:
-
Subjects: Healthy, drug-naive subjects (in the cited study, Beagle dogs were used).
-
Drug: this compound solution for administration.
-
Radiotracer: A specific 5-HT2A receptor radioligand. The cited study used 123I-5-I-R91150. For PET studies, a common alternative is [11C]NMSP.
-
Imaging Equipment: SPECT or PET scanner.
-
Anesthesia: As required for animal studies.
-
Ancillary equipment: Infusion pumps, blood sampling supplies.
Procedure:
-
Subject Preparation:
-
Subjects should be fasted overnight.
-
For animal studies, induce and maintain general anesthesia.
-
-
Baseline Scan:
-
Position the subject in the scanner.
-
Administer a bolus injection of the radiotracer (e.g., 123I-5-I-R91150).
-
Acquire dynamic or static images for a specified duration (e.g., 90 minutes post-injection).
-
-
Drug Administration:
-
Administer a single dose of this compound. Doses of 5 mg and 10 mg were used in the canine study. The timing between drug administration and the second scan should be sufficient to allow for drug absorption and distribution to the brain.
-
-
Receptor Occupancy Scan:
-
After the appropriate time interval following this compound administration, perform a second imaging session identical to the baseline scan, including the injection of the same radiotracer.
-
-
Image and Data Analysis:
-
Reconstruct the PET/SPECT images.
-
Define regions of interest (ROIs) on the images, including a target region with high receptor density (e.g., frontal cortex for 5-HT2A) and a reference region with negligible receptor density (e.g., cerebellum).
-
Calculate the binding index or binding potential (BP_ND) for the target region in both the baseline and post-drug scans.
-
Calculate receptor occupancy (RO) using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] * 100
-
Protocol for Radiolabeling of Tracers
3.3.1. Radiolabeling of [11C]NMSP for PET:
[11C]N-methylspiperone ([11C]NMSP) is a widely used PET radiotracer for imaging D2 and 5-HT2A receptors.
-
Precursor: Spiperone.
-
Radiolabeling Agent: [11C]Methyl iodide ([11C]CH3I) or [11C]methyl triflate.
-
General Procedure:
-
Produce [11C]carbon dioxide ([11C]CO2) via a cyclotron.
-
Convert [11C]CO2 to [11C]CH3I.
-
React [11C]CH3I with the spiperone precursor in a suitable solvent (e.g., DMF) and base.
-
Purify the resulting [11C]NMSP using high-performance liquid chromatography (HPLC).
-
Formulate the purified [11C]NMSP in a sterile, injectable solution.
-
The synthesis is typically automated and takes approximately 30-40 minutes, with radiochemical yields of 20-40%.
-
3.3.2. Radiolabeling of 123I-5-I-R91150 for SPECT:
-
Precursor: A suitable precursor for radioiodination.
-
Radiolabeling Agent: [123I]Sodium iodide.
-
General Procedure:
-
The radiolabeling is achieved via an electrophilic radioiodination reaction.
-
The precursor is incubated with [123I]NaI in the presence of an oxidizing agent (e.g., Chloramine-T).
-
The reaction is quenched, and the product is purified using HPLC.
-
The final product is formulated for injection.
-
Conclusion
The use of PET and SPECT imaging provides an invaluable tool for the in vivo investigation of this compound's receptor occupancy. The protocols and data presented here offer a framework for researchers to design and conduct studies to elucidate the dose-receptor occupancy relationship of this compound for its primary targets, the 5-HT2A and dopamine D4 receptors. Such studies are critical for optimizing dosing in clinical trials and for advancing our understanding of this compound's therapeutic potential. Future research should focus on obtaining detailed quantitative data from human PET studies to further solidify our understanding of this compound's action in the human brain.
References
Pipamperone Hydrochloride: Application Notes and Protocols for Aqueous Solution Preparation in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of aqueous solutions of Pipamperone hydrochloride, a butyrophenone antipsychotic, for use in a research setting. This document outlines the physicochemical properties, solubility, stability, and appropriate handling procedures for this compound hydrochloride, ensuring accurate and reproducible experimental outcomes.
Physicochemical Properties
This compound is a typical antipsychotic that acts primarily as an antagonist of the serotonin 5-HT2A and dopamine D4 receptors.[1][2] It has a higher affinity for D4 than D2 receptors.[1] Its hydrochloride and dihydrochloride salts are commonly used in research.
| Property | Value | Reference |
| Chemical Name | 1'-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4'-bipiperidine]-4'-carboxamide dihydrochloride | |
| Molecular Formula | C₂₁H₃₂Cl₂FN₃O₂ | |
| Molecular Weight | 448.40 g/mol | |
| CAS Number | 2448-68-2 (dihydrochloride) | |
| Appearance | Off-white solid/powder |
Solubility Data
The solubility of this compound is pH-dependent. The hydrochloride and dihydrochloride salts exhibit greater solubility in acidic aqueous solutions.
| Solvent | Form | Solubility | Reference |
| Water | Dihydrochloride | > 2.0 mg/mL (warming may be required) | |
| 0.1 M HCl | Free Base | 25 mg/mL (66.58 mM) | |
| DMSO | Dihydrochloride | 2 mg/mL (warming may be required) | |
| Methanol | Dihydrochloride | Sparingly soluble |
Note: A predicted water solubility for this compound hydrochloride is 0.0383 mg/mL, which may differ from the experimental values for the dihydrochloride salt.
Stability Profile
This compound demonstrates stability in acidic conditions but is susceptible to degradation in basic and oxidative environments.
| Condition | Stability | Degradation Pathway | Reference |
| Acidic Medium | Stable | - | |
| Basic Medium | Degrades | Nucleophilic substitution of the fluorine atom by a hydroxyl group | |
| Oxidative Conditions | Degrades | - |
Stock solutions should be stored under appropriate conditions to minimize degradation.
| Storage Condition | Duration | Reference |
| 0 - 4°C | Short term (days to weeks) | |
| -20°C | Long term (months) |
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution (from Dihydrochloride Salt)
This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride in an aqueous buffer.
Materials:
-
This compound dihydrochloride powder
-
Sterile, deionized water or appropriate aqueous buffer (e.g., PBS, pH adjusted to be acidic if necessary)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound dihydrochloride powder. For 1 mL of a 10 mM stock solution, weigh 4.484 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the desired volume of sterile water or acidic buffer.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming may also aid dissolution.
-
Sterilization: If required for cell culture experiments, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term storage.
Preparation of a Formulation for In Vivo Studies
This protocol provides a method for preparing a this compound solution suitable for administration in animal studies, achieving a concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound (free base or hydrochloride/dihydrochloride salt)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Initial Dissolution: Prepare a stock solution of this compound in DMSO. For example, to prepare a final solution of 1 mL, start by dissolving the required amount of this compound in 100 µL of DMSO.
-
Addition of Co-solvents:
-
To the DMSO solution, add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
-
Final Dilution: Add 450 µL of saline to the mixture and mix thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Visualizations
Caption: Experimental workflow for preparing this compound hydrochloride solutions.
Caption: Simplified signaling pathway of this compound's antagonist action.
References
Establishing a Pipamperone Dose-Response Curve in Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipamperone is a typical antipsychotic medication belonging to the butyrophenone class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2] Notably, this compound exhibits a higher affinity for the 5-HT2A and dopamine D4 receptors compared to the D2 receptor.[3][4] Understanding the dose-dependent effects of this compound on cellular functions is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for establishing a comprehensive dose-response curve for this compound in cell-based assays. The described methods will enable researchers to quantify the potency and efficacy of this compound in a controlled in vitro environment. The protocols cover cell viability assessment to determine cytotoxicity, as well as functional assays to measure the antagonistic activity of this compound at both the dopamine D2 and serotonin 5-HT2A receptors.
Key Experimental Parameters
A summary of key quantitative data for consideration when designing and interpreting experiments with this compound and related compounds is presented below.
| Parameter | Description | Typical Values/Ranges |
| Cell Lines | Recommended host cells for expressing target receptors. | HEK293, CHO-K1 |
| This compound Concentration Range | Suggested starting range for dose-response experiments. | 1 nM - 100 µM (logarithmic dilutions) |
| Agonist (for antagonist assays) | Dopamine (for D2R), Serotonin (5-HT) (for 5-HT2AR) | EC50 to EC80 concentration |
| Cell Seeding Density | Varies by cell type and plate format. | 10,000 - 80,000 cells/well (96-well plate) |
| Incubation Times | Dependent on the specific assay. | 15 minutes - 48 hours |
Experimental Workflow
The overall experimental workflow for establishing a this compound dose-response curve involves three main stages: initial cytotoxicity assessment, followed by functional characterization of its antagonist activity at the D2 and 5-HT2A receptors.
Caption: A flowchart illustrating the key stages for determining the dose-response of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on the chosen cell line, ensuring that subsequent functional assays are performed at non-toxic concentrations. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HEK293 or CHO-K1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the CC50 (cytotoxic concentration 50%).
-
Dopamine D2 Receptor (D2R) Antagonist Functional Assay (cAMP Measurement)
This assay determines the ability of this compound to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the D2 receptor. The D2 receptor is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cAMP levels.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Complete growth medium with appropriate selection antibiotic.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
Dopamine (agonist) solution.
-
Forskolin solution (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well white, opaque tissue culture plates.
Protocol:
-
Cell Seeding:
-
Seed the D2R-expressing cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Antagonist Treatment:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of dopamine at a concentration that gives a submaximal (EC80) inhibition of forskolin-stimulated cAMP production.
-
Prepare a solution of forskolin at a concentration that elicits a robust cAMP signal.
-
Add 50 µL of a mixture containing dopamine and forskolin to the wells already containing this compound.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the measured signal (e.g., fluorescence ratio for HTRF) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the dopamine-induced effect.
-
Dopamine D2 Receptor Signaling Pathway
Caption: Antagonistic action of this compound on the D2 receptor signaling cascade.
Serotonin 5-HT2A Receptor (5-HT2AR) Antagonist Functional Assay (Calcium Flux)
This assay measures the ability of this compound to block the serotonin-induced increase in intracellular calcium in cells expressing the 5-HT2A receptor. The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to the release of intracellular calcium stores.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human serotonin 5-HT2A receptor.
-
Complete growth medium with appropriate selection antibiotic.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
Serotonin (5-HT) (agonist) solution.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Calcium-4).
-
96-well or 384-well black, clear-bottom tissue culture plates.
-
Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Seeding:
-
Seed the 5-HT2AR-expressing cells in a 96-well black, clear-bottom plate at a density of 4 x 10⁴ to 8 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add 100 µL of the dye solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Antagonist and Agonist Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of serotonin at a concentration that gives a submaximal (EC80) calcium response.
-
Place the cell plate in the fluorescence microplate reader.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15 minutes).
-
Initiate the kinetic read and add the serotonin solution to all wells.
-
-
Measurement:
-
Measure the fluorescence intensity over time (typically for 1-3 minutes) at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Antagonistic action of this compound on the 5-HT2A receptor signaling cascade.
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the dose-response relationship of this compound in cell-based assays. By systematically evaluating its effects on cell viability and its antagonist potency at key pharmacological targets, researchers can gain valuable insights into its cellular mechanism of action. This information is essential for both basic research and the preclinical development of new antipsychotic drugs. Consistent and reproducible data generated using these methods will contribute to a more comprehensive understanding of this compound's pharmacological profile.
References
Troubleshooting & Optimization
Pipamperone solubility and stability in common experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of pipamperone in common experimental buffers. The following frequently asked questions, troubleshooting guides, and experimental protocols are designed to address specific issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the fundamental physicochemical properties of this compound is crucial for designing experiments. Key values are summarized in the table below. The basic pKa indicates that its solubility is highly dependent on pH.
Q2: What is the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is relatively low. The predicted water solubility for the free base is approximately 0.182 mg/mL.[1] The hydrochloride salt form is predicted to be even less soluble in pure water at 0.0383 mg/mL.[2] For experimental purposes, a solubility of 25 mg/mL has been reported in 0.1 M HCl, where the molecule is protonated.[3]
Q3: How does pH affect the solubility of this compound?
A3: this compound is a weak base with a pKa of approximately 8.69.[1] This means its solubility is highly pH-dependent.
-
In acidic buffers (pH < 8.69): this compound will be predominantly in its protonated, cationic form, which is more polar and therefore more soluble in aqueous solutions.
-
In neutral or basic buffers (pH > 8.69): It will exist primarily in its neutral, free base form, which is less polar and has lower aqueous solubility. Researchers should expect lower solubility in buffers like PBS (pH 7.4) compared to more acidic buffers.
Q4: What is the recommended solvent for preparing high-concentration stock solutions?
A4: Due to its limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is commonly used to prepare high-concentration stock solutions of this compound.[4] When preparing working solutions, the final concentration of DMSO should be kept low (typically <0.5%) to avoid affecting biological assays.
Q5: How stable is this compound in different buffer conditions?
A5: this compound's stability is influenced by pH and oxidative stress. A stability-indicating HPLC study showed that this compound is stable in acidic conditions. However, it degrades in basic and oxidative environments. Therefore, for long-term experiments, using a slightly acidic buffer and avoiding strong oxidizing agents is recommended.
Q6: What are the recommended storage conditions for this compound stock solutions?
A6: For long-term storage, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀FN₃O₂ | |
| Molar Mass | 375.48 g/mol | |
| pKa (Strongest Basic) | 8.69 | |
| LogP | 2.02 - 2.32 |
Table 2: Reported Solubility of this compound
| Solvent / Medium | Form | Solubility | Source |
| Water (Predicted) | Free Base | 0.182 mg/mL | |
| Water (Predicted) | Hydrochloride | 0.0383 mg/mL | |
| 0.1 M HCl | Not Specified | 25 mg/mL (66.58 mM) | |
| DMSO / PEG300 / Tween-80 / Saline | Free Base | ≥ 2.5 mg/mL (6.66 mM) | |
| DMSO / Corn Oil | Free Base | ≥ 2.5 mg/mL (6.66 mM) |
Table 3: Summary of this compound Stability
| Condition | Stability | Finding | Source |
| Acidic Medium | Stable | No significant degradation observed. | |
| Basic Medium | Unstable | Degrades via nucleophilic substitution of the fluorine atom. | |
| Oxidative Conditions | Unstable | Degrades in the presence of oxidizing agents. | |
| Stock Solution (-20°C) | Stable | Up to 1 month (protected from light). | |
| Stock Solution (-80°C) | Stable | Up to 6 months. |
Troubleshooting Guides
Q: My this compound is not dissolving or is precipitating in my aqueous buffer. What should I do?
A: This is a common issue due to this compound's low solubility, especially in neutral or near-neutral buffers like PBS (pH 7.4). Follow the logical workflow below to troubleshoot this problem.
Caption: Troubleshooting workflow for this compound solubility issues.
Q: How can I determine if my this compound is degrading during my experiment?
A: If your experiment runs for several hours or involves conditions known to affect stability (e.g., basic pH), it is wise to assess compound stability. The following workflow outlines a basic approach.
Caption: Experimental workflow for assessing this compound stability.
Experimental Protocols
Protocol 4.1: Kinetic Solubility Assessment using UV-Vis Spectrophotometry
This protocol provides a method for determining the kinetic solubility of this compound in a chosen aqueous buffer.
1. Objective: To estimate the concentration at which this compound begins to precipitate when added from a DMSO stock solution into an aqueous buffer.
2. Materials:
-
This compound powder
-
DMSO
-
Target aqueous buffer (e.g., PBS pH 7.4, Citrate buffer pH 5.0)
-
96-well clear-bottom microplate
-
Microplate reader with UV-Vis capability
-
Multichannel pipette
3. Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare Standard Curve: Create a standard curve by serially diluting the this compound stock solution in DMSO. Then, dilute these standards into the aqueous buffer to a final concentration where no precipitation is expected and the DMSO concentration is constant and low (e.g., 1%). Measure the UV absorbance at the λ_max of this compound to establish a concentration-absorbance relationship.
-
Prepare Test Plate: Add the target aqueous buffer to the wells of the 96-well plate.
-
Add Compound: Add a small volume of the 10 mM this compound DMSO stock to the first well to achieve a high starting concentration (e.g., 200 µM) and mix thoroughly. The DMSO concentration should be kept consistent with the standard curve (e.g., 2%).
-
Serial Dilution: Perform a serial dilution across the plate using the aqueous buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours), allowing it to reach equilibrium.
-
Measurement: Measure the UV absorbance of each well. For more accuracy, filter the plate using a solubility filter plate to remove any precipitate before reading.
4. Data Analysis:
-
Plot the measured absorbance against the nominal concentration for the serially diluted samples.
-
The concentration at which the measured absorbance deviates from the linear trend (or plateaus) is the kinetic solubility limit. Below this concentration, the compound is soluble.
Protocol 4.2: Stability Assessment using HPLC-UV
This protocol outlines a method to evaluate the stability of this compound in a buffer over time, adapted from stability-indicating assay principles.
1. Objective: To determine the percentage of this compound remaining after incubation in a specific buffer condition.
2. Materials:
-
This compound stock solution (in DMSO or other suitable solvent)
-
Target aqueous buffer
-
Incubator or water bath
-
HPLC system with a UV detector
-
C18 or similar reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile/Phosphate Buffer mixture)
-
Autosampler vials
3. Procedure:
-
Prepare Test Solution: Dilute the this compound stock solution into the target aqueous buffer to a final working concentration (e.g., 10 µM).
-
Initial Sample (T=0): Immediately transfer an aliquot of the test solution to an HPLC vial. This is the T=0 time point.
-
Incubation: Place the remaining test solution in an incubator set to the desired experimental temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, and 24 hours), withdraw aliquots of the incubated solution and transfer them to HPLC vials.
-
HPLC Analysis:
-
Set up an isocratic or gradient HPLC method capable of separating this compound from potential degradants. A mobile phase like acetonitrile-tetrahydrofuran-sodium phosphate buffer (pH 6.5) has been shown to be effective.
-
Set the UV detector to the λ_max of this compound.
-
Inject all samples (T=0 and subsequent time points) onto the HPLC system.
-
4. Data Analysis:
-
Identify Peaks: Identify the peak corresponding to this compound based on the retention time from the T=0 sample.
-
Measure Peak Area: Record the peak area for this compound in the chromatogram for each time point.
-
Calculate Percentage Remaining: Calculate the stability of this compound at each time point using the following formula:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Analyze for Degradants: Observe the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products. A compound is typically considered stable if the percentage remaining is >90%.
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of Pipamperone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of pipamperone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary intended targets?
A1: this compound is a typical antipsychotic of the butyrophenone class.[1][2] Its primary mechanism of action involves antagonism of serotonin and dopamine receptors.[3] It exhibits a high affinity for the 5-HT2A and D4 receptors, which are considered its primary on-targets for its therapeutic effects.[1][4]
Q2: What are the known off-target effects of this compound?
A2: this compound is known to bind with moderate affinity to several other receptors, which can lead to off-target effects in experimental systems. These include the 5-HT2C, D2, and D3 dopamine receptors, as well as α1- and α2-adrenergic receptors. Interaction with these off-targets can lead to a range of unintended biological responses.
Q3: Why is it crucial to consider off-target effects in my experiments?
Q4: How can I proactively minimize off-target effects in my experimental design?
A4: To minimize off-target effects, it is recommended to:
-
Conduct Dose-Response Studies: Determine the lowest effective concentration of this compound that elicits the desired on-target effect. Using the minimal necessary concentration reduces the likelihood of engaging lower-affinity off-targets.
-
Use Appropriate Controls: Include a negative control (vehicle) and, if possible, a structurally similar but inactive analog of this compound. A positive control, a compound known to produce the same on-target effect through a different mechanism, can also be beneficial.
-
Confirm Target Engagement: Utilize assays like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target in your specific cellular model and at the concentrations used.
This compound Receptor Binding Profile
The following table summarizes the binding affinities of this compound for its primary (on-target) and secondary (off-target) receptors. Lower pKi values indicate weaker binding affinity.
| Receptor Target | pKi Value | Classification |
| 5-HT2A | 8.2 | On-Target |
| D4 | 8.0 | On-Target |
| α1-adrenergic | 7.2 | Off-Target |
| 5-HT2C | 6.9 | Off-Target |
| D2 | 6.7 | Off-Target |
Data compiled from various sources.
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that is inconsistent with the known function of 5-HT2A or D4 receptor antagonism.
-
Possible Cause: This is a strong indicator of a potential off-target effect.
-
Troubleshooting Steps:
-
Review the Binding Profile: Compare the concentration of this compound you are using with the Ki values for its known off-targets. Is it possible you are engaging one or more of these secondary targets?
-
Perform a Counter-Screen: If you hypothesize that a specific off-target is responsible for the observed phenotype, use a selective antagonist for that off-target to see if it phenocopies the effect of this compound.
-
Utilize a Different Antagonist: Employ a structurally different antagonist with high selectivity for 5-HT2A or D4 receptors. If this compound does not produce the same phenotype, it is likely that this compound is acting through an off-target mechanism.
-
Target Knockdown/Knockout: In a cell line where the intended target (5-HT2A or D4) is knocked down or knocked out, the on-target effect of this compound should be abolished. If the unexpected phenotype persists, it is highly likely to be an off-target effect.
-
Issue 2: My results with this compound are not reproducible across different cell lines.
-
Possible Cause: The expression levels of on- and off-target receptors can vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Perform qPCR or Western blotting to quantify the expression levels of 5-HT2A, D4, and key off-target receptors in the cell lines you are using.
-
Correlate Expression with Phenotype: Analyze if there is a correlation between the expression level of a particular off-target receptor and the manifestation of the inconsistent phenotype.
-
Choose an Appropriate Cell Model: Based on your findings, select a cell line with high expression of the intended target and low or no expression of confounding off-targets for your future experiments.
-
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand with known affinity for the target receptor
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of unlabeled this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd)
-
The serially diluted unlabeled this compound or vehicle control
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound. Calculate the IC50 value and then convert it to a Ki value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
This protocol verifies the engagement of this compound with its intracellular target in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound or vehicle control for a specific duration (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
Data Analysis: A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control, signifying that ligand binding has stabilized the protein.
Visualizations
References
Technical Support Center: Optimizing Pipamperone in Neuronal Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentrations of pipamperone for neuronal cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuronal cells?
This compound is a typical antipsychotic of the butyrophenone class.[1][2] Its primary mechanism of action involves the antagonism of serotonin and dopamine receptors in the brain.[2][3] It exhibits a high affinity for the serotonin 5-HT2A and dopamine D4 receptors, with a notably lower affinity for the dopamine D2 receptor.[1] This selective binding profile suggests its potential to modulate various neuronal signaling pathways.
Q2: What are the primary signaling pathways affected by this compound in neurons?
This compound's antagonism of 5-HT2A and D4 receptors influences key intracellular signaling cascades:
-
5-HT2A Receptor Signaling: The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway. Its activation typically leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC).
-
Dopamine D4 Receptor Signaling: The D4 receptor is a D2-like G protein-coupled receptor. Its activation can lead to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. D4 receptor activation can also modulate potassium channels and influence the mitogen-activated protein kinase (MAPK) signaling pathway.
Q3: What is a recommended starting concentration for this compound in neuronal cell culture?
Direct experimental data on optimal this compound concentrations in primary neuronal cultures is limited. However, clinical data can provide a starting point for determining an appropriate in vitro concentration range. Therapeutic plasma concentrations of this compound in humans are typically in the range of 50-200 µg/L. It is important to note that in vitro experiments often require higher concentrations than therapeutic plasma levels. Therefore, a pilot experiment with a broad concentration range is recommended to determine the optimal working concentration for your specific neuronal cell type and experimental endpoint. A suggested starting range for a dose-response experiment could be from 1 µM to 100 µM.
Q4: How can I determine the optimal, non-toxic working concentration of this compound for my experiments?
To determine the optimal working concentration, it is crucial to perform a concentration-response experiment to assess cell viability. This typically involves treating your neuronal cultures with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring cell viability using assays such as the MTT or LDH assay. The optimal concentration will be the highest concentration that does not cause significant cell death.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Low Viability | This compound concentration is too high, leading to neurotoxicity. | - Perform a dose-response experiment to determine the IC50 value (the concentration that causes 50% cell death).- Use a lower concentration range in subsequent experiments.- Reduce the treatment duration. |
| Solvent (e.g., DMSO) toxicity. | - Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1%).- Include a vehicle control (cells treated with the solvent alone) in your experiments. | |
| Inconsistent or No Effect of this compound | This compound concentration is too low. | - Increase the concentration of this compound.- Confirm the activity of your this compound stock solution. |
| Issues with the cell culture system. | - Ensure your neuronal cultures are healthy and at the appropriate density before treatment.- Verify the expression of 5-HT2A and D4 receptors in your specific neuronal cell type. | |
| Problems with the assay. | - Ensure your assay is optimized for neuronal cells.- Include appropriate positive and negative controls for your assay. | |
| Variability Between Experiments | Inconsistent cell culture conditions. | - Standardize cell seeding density, culture medium, and incubation time.- Use cells from the same passage number for replicate experiments. |
| This compound stock solution degradation. | - Prepare fresh stock solutions of this compound for each experiment.- Store stock solutions at the recommended temperature and protect from light. |
Data Presentation
The following table provides a template for summarizing quantitative data from a dose-response experiment to determine the optimal working concentration of this compound.
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 2.1 |
| 1 | 98 ± 4.8 | 1.5 ± 1.8 |
| 10 | 95 ± 6.1 | 4.2 ± 3.5 |
| 25 | 85 ± 7.3 | 15.8 ± 5.9 |
| 50 | 60 ± 8.5 | 42.1 ± 9.2 |
| 100 | 35 ± 9.1 | 68.4 ± 11.3 |
Note: This is example data. Actual results will vary depending on the cell type, culture conditions, and treatment duration.
Experimental Protocols
Primary Neuronal Cell Culture
This protocol is a general guideline for the culture of primary rat cortical neurons.
Materials:
-
E18 rat embryos
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Dissect the cortices from E18 rat embryos in ice-cold dissection medium.
-
Mince the tissue and incubate in digestion solution at 37°C for 15-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the cells onto Poly-D-lysine coated plates or coverslips at the desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Change half of the medium every 2-3 days.
MTT Cell Viability Assay
Materials:
-
Neuronal cell cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Treat neuronal cultures with various concentrations of this compound for the desired time.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
Materials:
-
Neuronal cell cultures in a 96-well plate
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Plate reader
Procedure:
-
Treat neuronal cultures with various concentrations of this compound for the desired time.
-
Carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions to prepare the LDH reaction mixture.
-
Add the reaction mixture to the supernatant samples in a new 96-well plate.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal working concentration of this compound.
Caption: Simplified signaling pathways of 5-HT2A and D4 receptors antagonized by this compound.
Caption: Troubleshooting decision tree for this compound experiments in neuronal cultures.
References
Pipamperone Technical Support Center: Managing Sedation in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing pipamperone-induced side effects, particularly sedation, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it cause sedation?
This compound is a typical antipsychotic belonging to the butyrophenone class.[1] Its primary mechanism of action involves the selective antagonism of serotonin 5-HT2A and dopamine D4 receptors.[1][2][3] The sedative effects of this compound are primarily attributed to its potent blockade of 5-HT2A receptors and, to a lesser extent, its affinity for alpha-adrenergic receptors.[4] Blockade of these receptors is thought to contribute to its hypnotic and sleep-normalizing properties.
Q2: At what doses is sedation typically observed with this compound in animal models?
The sedative effects of this compound are dose-dependent. While specific dose-response data for sedation in various animal models is not extensively published, a study in dogs showed that even low doses of 5 mg and 10 mg resulted in significant 5-HT2A receptor occupancy, suggesting that sedative effects can occur at relatively low concentrations. Researchers should perform dose-ranging studies in their specific animal model and experimental conditions to determine the threshold and intensity of sedation.
Q3: Are there any known direct reversal agents for this compound-induced sedation?
Currently, there are no specific and direct pharmacological antagonists clinically available to reverse this compound-induced sedation. Management strategies focus on dose optimization, careful monitoring, and potentially exploring co-administration with compounds that have opposing effects on CNS activity, though this requires careful validation.
Q4: What factors can exacerbate this compound-induced sedation?
Co-administration of other central nervous system (CNS) depressants can significantly increase the risk and severity of sedation. Caution should be exercised when using this compound concurrently with:
-
Benzodiazepines (e.g., diazepam, clonazepam)
-
Opioids
-
Other antipsychotics
-
Certain antihistamines with sedative properties
A comprehensive list of potential drug-drug interactions that may enhance CNS depression can be found in drug interaction databases.
Q5: How can I minimize sedation while maintaining the desired therapeutic effect of this compound?
-
Dose Optimization: The most effective strategy is to use the lowest effective dose of this compound that achieves the desired therapeutic outcome with minimal sedation. A careful dose-titration study is highly recommended.
-
Timing of Administration: If the experimental design allows, administering this compound during the animal's inactive phase (e.g., light phase for nocturnal rodents) may help to minimize disruption of normal active behaviors.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental procedures and environment to minimize stress-induced alterations in their response to the drug.
Troubleshooting Guides
Issue: Excessive Sedation or Ataxia Observed in Animals
1. Assess the Level of Sedation:
-
Behavioral Scoring: Utilize a standardized sedation scale to quantify the level of sedation. This allows for objective and consistent assessment over time and between animals.
-
Example Sedation Scale for Rodents:
-
0: Active and alert, normal exploration.
-
1: Mildly sedated, reduced spontaneous activity but responsive to stimuli.
-
2: Moderately sedated, significant reduction in activity, slow response to stimuli.
-
3: Deeply sedated, loss of righting reflex (animal does not right itself when placed on its back).
-
4: Unresponsive to mild stimuli (e.g., gentle touch).
-
-
2. Review Experimental Protocol:
-
Dosage: Verify the correct dose was administered. Calculation errors are a common source of overdose.
-
Route of Administration: Confirm the intended route of administration was used, as this significantly impacts drug absorption and peak plasma concentrations.
-
Co-administered Substances: Check for any other compounds administered to the animal that could have CNS depressant effects.
3. Potential Mitigation Strategies (to be experimentally validated):
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound in subsequent experiments.
-
Pharmacological Counteraction (Experimental):
-
CNS Stimulants: While not established for this compound specifically, CNS stimulants could theoretically counteract sedation. However, this approach requires careful consideration and thorough investigation due to the potential for confounding effects and adverse interactions. Potential candidates for investigation include:
-
Caffeine: A non-selective adenosine receptor antagonist.
-
Modafinil: A wakefulness-promoting agent with a complex mechanism of action.
-
Ampakines: Positive allosteric modulators of AMPA receptors that have shown potential in counteracting drug-induced respiratory depression.
-
-
Important Note: The co-administration of stimulants with antipsychotics can be complex and may alter the primary effects of this compound. Any such study should be designed to assess not only the reversal of sedation but also the impact on the intended therapeutic effect of this compound and potential for adverse effects.
-
Experimental Protocols
Protocol 1: Assessment of Sedation Using the Open Field Test
The open field test is a common method to assess locomotor activity and exploratory behavior, which are typically reduced by sedative drugs.
Materials:
-
Open field arena (e.g., a square or circular arena with high walls, typically made of non-reflective material).
-
Video tracking software for automated recording and analysis of animal movement.
-
This compound solution and vehicle control.
-
Experimental animals (e.g., mice or rats).
Procedure:
-
Acclimatization: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route.
-
Test Initiation: At a predetermined time post-injection (e.g., 30 minutes), gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video tracking software.
-
Parameters to Measure:
-
Total distance traveled: A primary indicator of locomotor activity.
-
Time spent in the center vs. periphery: Can indicate anxiety-like behavior, but also influenced by general activity levels.
-
Rearing frequency: Number of times the animal stands on its hind legs.
-
Velocity: Speed of movement.
-
-
Data Analysis: Compare the parameters between the this compound-treated and vehicle-treated groups. A significant decrease in total distance traveled, rearing, and velocity in the this compound group is indicative of sedation.
Protocol 2: Quantitative Assessment of Locomotor Activity
This protocol provides a more focused assessment of general motor activity.
Materials:
-
Locomotor activity chambers equipped with infrared beams to automatically detect movement.
-
This compound solution and vehicle control.
-
Experimental animals.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room.
-
Habituation: Place the animals in the locomotor activity chambers for a habituation period (e.g., 30-60 minutes) on the day before the experiment to reduce novelty-induced hyperactivity.
-
Drug Administration: On the test day, administer this compound or vehicle control.
-
Data Collection: Immediately place the animals back into the locomotor activity chambers and record beam breaks over a set period (e.g., 1-2 hours).
-
Data Analysis: The number of beam breaks corresponds to locomotor activity. Compare the activity counts between the this compound and vehicle groups. Data can be analyzed in time bins (e.g., 5-minute intervals) to observe the onset and duration of the sedative effect.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from studies aimed at managing this compound-induced sedation. As direct experimental data for mitigation strategies is limited, these tables are presented as examples for future studies.
Table 1: Dose-Response of this compound on Locomotor Activity in Mice
| This compound Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (Counts) (Mean ± SEM) |
| Vehicle Control | ||
| 1 | ||
| 5 | ||
| 10 |
Table 2: Effect of a Potential Counteracting Agent on this compound-Induced Hypolocomotion
| Treatment Group | Total Distance Traveled (cm) (Mean ± SEM) | Percentage Reversal of Sedation |
| Vehicle | N/A | |
| This compound (5 mg/kg) | 0% | |
| This compound (5 mg/kg) + Agent X (Dose 1) | ||
| This compound (5 mg/kg) + Agent X (Dose 2) | ||
| Agent X (Dose 2) alone | N/A |
Percentage Reversal of Sedation can be calculated as: [ (Activity of this compound + Agent X) - (Activity of this compound) ] / [ (Activity of Vehicle) - (Activity of this compound) ] * 100
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic interactions between ampakines and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeine combined with sedative/anesthetic drugs triggers widespread neuroapoptosis in a mouse model of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ampakines alleviate respiratory depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Pipamperone degradation pathways and optimal long-term storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with pipamperone. It includes guidance on degradation pathways, optimal long-term storage, and troubleshooting for experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is known to be stable in acidic conditions. However, it undergoes degradation under basic and oxidative stress. The primary degradation pathway identified under basic conditions is the nucleophilic substitution of the fluorine atom on the fluorophenyl group with a hydroxyl group.[1] Degradation under oxidative conditions has also been observed, though the specific degradation products have not been fully characterized in the provided literature.[2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: Specific long-term stability data for this compound is not extensively detailed in the public literature. However, for a new drug substance, the International Council for Harmonisation (ICH) Q1A(R2) guidelines recommend storage under the conditions of Climatic Zones I and II. The recommended long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3] Accelerated storage conditions are typically 40°C ± 2°C / 75% RH ± 5% RH.[3][4] It is crucial to conduct stability studies to establish a specific re-test period.
Q3: How can I monitor the degradation of this compound in my samples?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring this compound degradation. Such a method should be capable of separating the intact this compound from its degradation products and any related impurities.
Q4: My this compound sample shows unexpected degradation even under recommended storage conditions. What could be the cause?
A4: Unexpected degradation could be due to several factors. Contamination of your sample with basic or oxidative impurities could be a cause. Ensure high purity of the drug substance and use of inert containers. Additionally, exposure to light (photodegradation) could be a contributing factor if not properly controlled. Although specific photostability studies on this compound are not detailed in the provided search results, it is a standard stress condition to test according to ICH Q1B guidelines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable results in stability studies | Inconsistent storage conditions (temperature and humidity fluctuations). | Ensure the use of calibrated and validated stability chambers that maintain consistent temperature and relative humidity. |
| Non-homogeneity of the sample. | Properly homogenize the batch of this compound before aliquoting for the stability study. | |
| Appearance of unknown peaks in HPLC chromatogram | Formation of new degradation products. | Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to systematically identify potential degradation products. Use techniques like LC-MS to identify the mass of the unknown peaks to aid in structure elucidation. |
| Contamination from solvents or sample handling. | Use high-purity solvents and meticulously clean all glassware and equipment. Run solvent blanks to rule out contamination. | |
| Loss of this compound assay without corresponding increase in known degradants | Adsorption of this compound to the container surface. | Use inert container materials (e.g., glass, polypropylene) and consider silanization of glass surfaces if adsorption is suspected. |
| Formation of non-UV active or volatile degradation products. | Employ alternative detection methods such as mass spectrometry (MS) or charged aerosol detection (CAD) in conjunction with HPLC. |
Optimal Long-Term Storage Conditions
The following table summarizes the recommended long-term storage conditions for pharmaceutical substances based on ICH guidelines. Specific studies on this compound should be conducted to establish its shelf-life under these conditions.
| Study | Storage Condition | Minimum Time Period Covered by Data at Submission |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish and expose it to a high temperature (e.g., 105°C) in a calibrated oven.
-
At specified time intervals, withdraw samples, dissolve in the solvent, and dilute to a suitable concentration.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a photostable, transparent container) and solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
At specified time intervals, withdraw samples for analysis.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The HPLC system should be equipped with a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.
-
If necessary, use LC-MS to determine the mass-to-charge ratio of the degradation products to aid in their identification.
Degradation Pathway and Experimental Workflow Visualization
Caption: Primary degradation pathway of this compound under basic conditions.
Caption: Experimental workflow for forced degradation studies of this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Stability indicating LC method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination [mdpi.com]
- 4. pharmatutor.org [pharmatutor.org]
Technical Support Center: Pipamperone and Laboratory Assay Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential interference of pipamperone with common laboratory assays. As a butyrophenone antipsychotic, this compound's chemical structure and metabolic profile present a potential for cross-reactivity in various analytical methods, particularly immunoassays. This guide offers troubleshooting advice and frequently asked questions to help researchers anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with laboratory assays?
This compound is a first-generation antipsychotic belonging to the butyrophenone class of drugs. Its chemical structure includes a 1,4'-bipiperidine core, a p-fluorophenyl group, and a carboxamide group.[1] Interference in laboratory assays can occur when the structure of a drug or its metabolites is similar to the target analyte of the assay. This is particularly common in immunoassays, where antibodies may cross-react with structurally related, non-target compounds, leading to inaccurate results. While direct studies on this compound's interference are limited, its structural similarity to other drugs known to cause assay interference, such as haloperidol and risperidone, warrants careful consideration.[2][3][4][5]
Q2: Which laboratory assays are potentially at risk of interference from this compound?
Based on the chemical structure of this compound and documented interference from similar compounds, the following assays may be at a higher risk of interference:
-
Immunoassays for Drugs of Abuse: Urine drug screens are a primary area of concern. The piperidine and butyrophenone moieties in this compound are structurally related to components of drugs like fentanyl, methadone, and amphetamines. Other antipsychotic medications have been reported to cause false-positive results for these substances.
-
Therapeutic Drug Monitoring (TDM) Immunoassays: Immunoassays for other therapeutic drugs that share structural similarities with this compound could potentially show cross-reactivity.
-
Hormone Immunoassays: While less likely, the complex structures of steroid and peptide hormones mean that unexpected cross-reactivity with drugs can occur.
-
Chromatographic Assays (HPLC, LC-MS): Co-elution of this compound or its metabolites with an analyte of interest can lead to interference in chromatographic methods if the detector cannot distinguish between them. Mass spectrometry (MS) detectors are generally more specific and can often resolve this issue.
Q3: What are the known metabolites of this compound and can they also cause interference?
Troubleshooting Guide
Issue: Unexpected or Inconsistent Results in an Immunoassay
If you are running immunoassays on samples from subjects known to be taking this compound and encounter unexpected positive results or results that are inconsistent with the clinical picture, consider the following troubleshooting steps:
Step 1: Initial Assessment
-
Confirm Medication Use: Verify that the subject is taking this compound and note the dosage and time of the last dose.
-
Review Assay Specificity: Consult the manufacturer's package insert for the immunoassay to check for any known cross-reactivity with this compound or related compounds. Note that manufacturers may not have specifically tested for this compound interference.
Step 2: Investigate Potential Cross-Reactivity
-
Structural Comparison: Analyze the structure of this compound and its metabolites in comparison to the target analyte of the immunoassay. The presence of shared functional groups (e.g., piperidine rings, phenyl groups) increases the likelihood of cross-reactivity.
-
Literature Search for Analogs: Search for documented interference from structurally similar drugs, such as other butyrophenones (e.g., haloperidol) or drugs containing a piperidine moiety (e.g., risperidone).
Step 3: Experimental Verification and Mitigation
-
Alternative Assay Method: The most reliable way to confirm a suspected false-positive result from an immunoassay is to re-analyze the sample using a more specific confirmatory method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS can distinguish between this compound, its metabolites, and the target analyte based on their unique mass-to-charge ratios and fragmentation patterns.
-
Sample Dilution: In some cases, serially diluting the sample may help to reduce the impact of a low-affinity cross-reactant. However, this may also dilute the target analyte to below the limit of detection.
-
Spiking Studies: To definitively determine if this compound is causing interference, you can perform a spiking study. Add a known concentration of this compound to a negative control sample and analyze it with the immunoassay .
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically detailing the percentage of cross-reactivity of this compound and its metabolites in common laboratory assays. The table below is a template that can be used to summarize such data as it becomes available through in-house validation or future publications.
| Assay | Target Analyte | This compound Concentration Tested | % Cross-Reactivity | Metabolite Tested | Metabolite Concentration Tested | % Cross-Reactivity | Reference |
| Example | e.g., Fentanyl Immunoassay | e.g., 1000 ng/mL | Data Not Available | e.g., m-ii | e.g., 1000 ng/mL | Data Not Available | |
| Example | e.g., Amphetamine Immunoassay | e.g., 1000 ng/mL | Data Not Available | e.g., m-iv | e.g., 1000 ng/mL | Data Not Available |
Experimental Protocols
Protocol 1: Confirmatory Analysis using LC-MS/MS
This protocol provides a general workflow for confirming a suspected false-positive immunoassay result.
-
Sample Preparation:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of the patient sample to isolate the analytes of interest and remove potential matrix interferences.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a reverse-phase C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Set the instrument to monitor for at least two specific precursor-to-product ion transitions for both the target analyte and for this compound and its major metabolites.
-
-
Data Analysis:
-
Compare the retention times and the ratio of the quantifier and qualifier ion transitions of any detected peaks to those of certified reference materials for the target analyte and this compound/metabolites.
-
Visualizations
Caption: Troubleshooting workflow for a suspected false-positive immunoassay result.
Caption: Mechanism of potential immunoassay interference by this compound.
References
- 1. This compound | C21H30FN3O2 | CID 4830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Possible interference by the reduced haloperidol metabolite with the radioimmunoassay and radioreceptor assay of blood haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Refinement of Pipamperone Administration Techniques to Reduce Animal Stress
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to administering pipamperone to laboratory animals in a manner that minimizes stress and enhances animal welfare. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a typical antipsychotic belonging to the butyrophenone class.[1] Its primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[2] By blocking these receptors, this compound modulates the activity of dopamine and serotonin, neurotransmitters that play a key role in mood, cognition, and behavior.[2] It has a notably high affinity for D4 receptors, being about 15 times more selective for D4 over D2 receptors.[1] This selectivity may contribute to a lower incidence of extrapyramidal side effects compared to other typical antipsychotics.[1]
Q2: What are the common administration routes for this compound in rodents?
A2: The most common administration routes for this compound in rodents are oral (PO), subcutaneous (SC), and intraperitoneal (IP). The choice of route depends on the experimental design, the required speed of onset, and the desired duration of action. Each route has its own advantages and potential for inducing stress, which are detailed in the troubleshooting guides below.
Q3: How can I minimize stress in animals during this compound administration?
A3: Minimizing stress is crucial for both animal welfare and data validity. Key strategies include:
-
Habituation: Acclimate the animals to the handling and administration procedures before the actual experiment.
-
Refined Handling: Use gentle handling techniques, such as cupping the animal or using a tunnel, instead of tail handling.
-
Voluntary Consumption: For oral administration, train animals to voluntarily consume the drug mixed in a palatable vehicle.
-
Proper Injection Technique: For SC and IP injections, use appropriate needle sizes, inject appropriate volumes, and ensure the vehicle is non-irritating and at a neutral pH.
-
Positive Reinforcement: Associate the procedure with a positive reward.
Q4: What are the signs of stress in mice that I should monitor for?
A4: Signs of stress in mice can be physiological or behavioral.
-
Physiological signs: Increased heart rate, elevated blood pressure, and a rise in stress hormones like corticosterone. Fecal corticosterone metabolites can also be measured as a non-invasive indicator of stress.
-
Behavioral signs: Increased anxiety-like behaviors (e.g., reduced exploration in an open field or elevated plus maze), social withdrawal, reduced grooming, and changes in feeding or drinking behavior.
Troubleshooting Guides
Oral Administration
Issue: Animal refuses to consume this compound mixed in food or liquid.
-
Cause: this compound, like many butyrophenones, may have a bitter or aversive taste to rodents, leading to conditioned taste aversion.
-
Solution:
-
Palatability Testing: Before starting the main experiment, conduct a small pilot study to assess the palatability of your this compound formulation. Offer a small amount of the vehicle with and without this compound and observe the animal's preference.
-
Use Highly Palatable Vehicles: Mask the taste of this compound by incorporating it into a highly palatable vehicle that is novel and enticing to the animals. Options include:
-
Sweetened Gelatin: A detailed protocol for preparing a medicated gelatin is provided below. The sweetness can help mask the bitterness of the drug.
-
Sweetened Condensed Milk or Syrup: These can be mixed with the drug and offered via a micropipette.
-
Peanut Butter or Jam: These are highly palatable to rodents and can be effective for administering powdered compounds.
-
-
Gradual Introduction: Gradually introduce the this compound-containing food or liquid to allow the animal to acclimate to the taste.
-
Issue: Inconsistent dosing with voluntary consumption.
-
Cause: Animals may not consume the entire dose, leading to variability in drug intake.
-
Solution:
-
Precise Dosing in Vehicle: Prepare the medicated vehicle so that a known and easily consumed amount (e.g., a small pill or a specific volume of jelly) contains the exact dose for one animal.
-
Observation: Observe each animal to ensure it consumes the entire dose.
-
Training: Train the animals to consume the vehicle from a specific apparatus (e.g., a syringe without a needle or a small dish) to allow for more controlled administration.
-
Subcutaneous (SC) and Intraperitoneal (IP) Injections
Issue: Injection site reactions (e.g., inflammation, swelling, lesions).
-
Cause: The vehicle used to dissolve this compound may be irritating, or the pH of the solution may not be physiological. The injection technique itself can also cause tissue damage.
-
Solution:
-
Vehicle Selection: this compound dihydrochloride is soluble in water. For injection, sterile, isotonic saline (0.9% NaCl) is the recommended vehicle. If a different vehicle is required due to solubility issues with a different form of this compound, consider the following, and always perform a small pilot study to assess for local irritation:
-
Polyethylene glycol (PEG): Lower molecular weight PEGs (e.g., PEG 300 or 400) are common co-solvents.
-
Dimethyl sulfoxide (DMSO): Use the lowest possible concentration of DMSO, as it can cause local irritation.
-
-
pH Adjustment: Ensure the final solution has a pH as close to physiological (7.2-7.4) as possible to minimize pain and inflammation.
-
Proper Injection Technique:
-
Use a new, sterile, sharp needle of an appropriate gauge (25-27G for mice) for each animal.
-
For SC injections, lift a tent of skin and insert the needle at the base, parallel to the body.
-
For IP injections, inject into the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
Rotate injection sites if repeated injections are necessary.
-
-
Aseptic Technique: Prepare and administer all injections under aseptic conditions to prevent infection.
-
Issue: High levels of stress observed post-injection (e.g., elevated corticosterone, behavioral changes).
-
Cause: The handling, restraint, and the injection itself are all potent stressors for rodents.
-
Solution:
-
Refined Handling and Restraint: Use the least amount of restraint necessary and habituate the animals to the procedure. Positive reinforcement training can also be beneficial.
-
Minimize Injection Volume: Administer the smallest effective volume.
-
Warm the Injectate: Warm the solution to room or body temperature before injection to reduce discomfort.
-
Consider the Route: While both SC and IP injections can be stressful, some studies suggest that for certain compounds, IP administration may lead to a more rapid and pronounced stress response. However, this can be compound-dependent. The choice of route should be carefully considered based on the experimental goals.
-
Quantitative Data Summary
| Administration Route | Potential Stress Level | Key Stress Indicators | Recommendations for Refinement |
| Oral Gavage | High | Increased heart rate, blood pressure, and fecal corticosterone metabolites. | Switch to voluntary oral consumption in a palatable vehicle. |
| Voluntary Oral | Low | Minimal changes in heart rate and blood pressure; no significant increase in fecal corticosterone. | Ensure complete consumption for accurate dosing; use highly palatable formulations. |
| Subcutaneous (SC) | Moderate | Can cause local inflammation and pain if the vehicle is irritating. The act of injection and restraint is a stressor. | Use non-irritating, pH-neutral vehicles. Use proper injection technique and refined handling. |
| Intraperitoneal (IP) | Moderate to High | Can induce a significant physiological stress response. Risk of injecting into organs. | Use proper injection technique (lower right quadrant). Use non-irritating, pH-neutral vehicles. |
Experimental Protocols
Protocol 1: Preparation of this compound-Medicated Gelatin for Voluntary Oral Administration
This protocol is adapted from a method for voluntary oral administration of drugs in mice.
Materials:
-
This compound dihydrochloride
-
Gelatin (unflavored)
-
Sucralose or other non-caloric sweetener
-
Food flavoring (e.g., strawberry, chocolate)
-
Distilled water
-
24-well plate
-
Micro spatula
Procedure:
-
Prepare Sweetened Gelatin Stock Solution:
-
Dissolve sweetener in water to create a 2% (w/v) solution.
-
Add 8g of gelatin to 50 mL of the 2% sweetener solution in a glass bottle with a stirrer bar.
-
Heat the solution to 55-60°C while stirring until the gelatin is completely dissolved and the solution is clear. This stock can be stored at -20°C for up to 3 months.
-
-
Prepare this compound Solution:
-
Calculate the total amount of this compound needed for the desired number of doses. For example, for a 10 mg/kg dose in a 25g mouse, you would need 0.25 mg per mouse. If one jelly piece is for one mouse, and you are making 8 pieces from one well, you would need 2 mg of this compound per well.
-
Dissolve the calculated amount of this compound dihydrochloride in a small volume of distilled water.
-
-
Prepare Medicated Jelly:
-
In each well of a 24-well plate, add the calculated volume of the this compound solution.
-
Add the warmed (55-60°C) gelatin stock solution to the well.
-
Add a drop of food flavoring.
-
Mix thoroughly with a micro spatula.
-
Allow the plate to cool at room temperature and then refrigerate for at least 3 hours until the jelly is firm.
-
-
Dosing:
-
Cut the jelly from each well into the desired number of doses (e.g., 8 equal pieces).
-
Present one piece to each animal in a small dish or on the cage floor.
-
Observe to ensure the entire piece is consumed.
-
Protocol 2: Subcutaneous (SC) Administration of this compound
Materials:
-
This compound dihydrochloride solution in sterile 0.9% saline
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27G)
Procedure:
-
Preparation:
-
Prepare the this compound solution to the desired concentration in sterile 0.9% saline. Ensure the solution is at room temperature.
-
Draw up the calculated volume into the syringe. The maximum recommended volume for a single SC injection site in a mouse is 5 ml/kg.
-
-
Restraint:
-
Gently restrain the mouse by scruffing the loose skin over the neck and shoulders with your non-dominant hand, creating a "tent" of skin.
-
-
Injection:
-
With your dominant hand, insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body.
-
Aspirate slightly to ensure you have not entered a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site for a moment if needed.
-
-
Post-injection:
-
Return the animal to its home cage and monitor for any signs of distress or local reaction at the injection site.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's antagonism of dopamine and serotonin receptors.
Caption: Experimental workflow for refined this compound administration.
References
Validation & Comparative
A Preclinical Comparison of Pipamperone and Risperidone: Efficacy and Receptor Binding Profiles
In the landscape of antipsychotic drug development, understanding the preclinical characteristics of compounds is paramount for predicting clinical efficacy and potential side effects. This guide provides an objective comparison of pipamperone, a classic butyrophenone antipsychotic, and risperidone, a widely used second-generation (atypical) antipsychotic. While both modulate dopaminergic and serotonergic systems, their distinct receptor binding profiles and resulting preclinical efficacy data reveal important differences for researchers in pharmacology and neuroscience.
At a Glance: Key Preclinical Distinctions
This compound is characterized by its potent antagonism of serotonin 5-HT2A and dopamine D4 receptors, with a notably lower affinity for the dopamine D2 receptor.[1][2] This profile led some to consider it a forerunner to atypical antipsychotics.[1][3] Risperidone, in contrast, is a potent antagonist of both D2 and 5-HT2A receptors.[4] Its high affinity for 5-HT2A receptors relative to D2 receptors is a hallmark of atypical antipsychotics, believed to contribute to a lower risk of extrapyramidal symptoms (EPS) compared to older, D2-centric drugs.
Receptor Binding Profile
The affinity of a drug for various neurotransmitter receptors is a key determinant of its therapeutic action and side-effect profile. The following table summarizes the in vitro binding affinities (Ki values) of this compound and risperidone for key central nervous system receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Risperidone Ki (nM) | Reference |
| Dopamine Receptors | |||
| Dopamine D2 | 110 | 1.4 - 3.3 | |
| Dopamine D3 | Moderate Affinity | ~12.6 | |
| Dopamine D4 | High Affinity (~7.3) | 7.3 | |
| Serotonin Receptors | |||
| Serotonin 5-HT2A | High Affinity | 0.16 - 0.2 | |
| Serotonin 5-HT2C | Moderate Affinity | 50 | |
| Adrenergic Receptors | |||
| Alpha-1 (α1) | Moderate Affinity | 0.8 - 5 | |
| Alpha-2 (α2) | Moderate Affinity | 7.54 - 16 | |
| Histamine Receptors | |||
| Histamine H1 | Low Affinity | 2.23 - 20 | |
| Muscarinic Receptors | |||
| Muscarinic M1 | Low/Insignificant Affinity | >10,000 |
Note: Ki values can vary between studies based on experimental conditions, such as tissue source (e.g., rat brain, cloned human receptors) and radioligand used.
Preclinical Efficacy Profile
Preclinical animal models are crucial for assessing antipsychotic potential and predicting side effects. Key models include the conditioned avoidance response (CAR) for antipsychotic efficacy and catalepsy tests for EPS liability. Direct head-to-head comparative studies providing ED50 values for both drugs in these models are limited in the available literature. The following table summarizes findings from separate studies.
| Preclinical Model | Species | This compound | Risperidone | Key Findings & Interpretation | Reference |
| Tryptamine Antagonism | Rat | Potent antagonist | - | This compound shows striking tryptamine antagonism, reflecting its strong 5-HT2A blockade. | |
| Apomorphine Antagonism | Rat | Weak antagonist | Potent antagonist (ED50: 0.056-0.15 mg/kg) | Risperidone is a potent D2 antagonist, effectively blocking dopamine agonist effects. This compound's weak activity reflects its lower D2 affinity. | |
| Conditioned Avoidance Response (CAR) | Rat | - | Disrupts CAR (e.g., at 0.33 mg/kg) | Disruption of CAR is a hallmark of antipsychotic activity. Risperidone effectively suppresses this behavior. | |
| Catalepsy Induction | Rat | - | Induces catalepsy at higher doses (e.g., 1.3 mg/kg/day) | Risperidone can induce catalepsy, a predictor of EPS, although its 5-HT2A antagonism is thought to mitigate this effect compared to typical antipsychotics. |
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of this compound and risperidone are rooted in their modulation of downstream signaling cascades following receptor binding. The diagrams below, generated using the DOT language, illustrate these relationships and a typical experimental workflow.
Caption: Antagonism of D2 and 5-HT2A Receptor Signaling Pathways.
Caption: Workflow of an In Vitro Competition Radioligand Binding Assay.
Detailed Methodologies
In Vitro Receptor Binding Assays
The determination of binding affinities (Ki) is typically performed using competitive radioligand binding assays.
-
Tissue/Cell Preparation: Membranes are prepared from specific brain regions of rodents (e.g., rat striatum for D2 receptors) or from cultured cell lines stably expressing a specific cloned human receptor subtype.
-
Assay Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (a radioactive molecule with known high affinity for the target receptor) and varying concentrations of the unlabeled test compound (this compound or risperidone).
-
Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test drug that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a predictive model of antipsychotic efficacy.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A light or auditory cue serves as the conditioned stimulus (CS).
-
Training: A rat is placed in the shuttle box. The CS (e.g., a tone) is presented for a set period (e.g., 10 seconds), followed by the unconditioned stimulus (US, a mild footshock). The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it fails to move, the shock is delivered until it escapes to the other compartment (an escape response). This is repeated for multiple trials over several days until the animal reaches a stable performance of avoidance.
-
Drug Testing: Once trained, animals are administered the test compound (e.g., risperidone) or vehicle prior to the test session. The number of avoidance responses, escape responses, and escape failures are recorded.
-
Interpretation: Clinically effective antipsychotics characteristically suppress the conditioned avoidance response at doses that do not impair the ability to escape the shock. This selective suppression is thought to reflect a dampening of the motivational salience of the conditioned stimulus.
Conclusion
The preclinical data highlight a distinct pharmacological divergence between this compound and risperidone. This compound's profile is dominated by potent 5-HT2A and D4 antagonism with significantly weaker D2 blockade. This suggests a potentially lower liability for motor side effects but may also translate to lower efficacy for the positive symptoms of psychosis, which are strongly linked to D2 receptor hyperactivity.
Risperidone exhibits a more balanced, potent antagonism at both 5-HT2A and D2 receptors, a profile that has proven clinically effective for both positive and negative symptoms of schizophrenia. However, its potent D2 antagonism, while lower than that of many first-generation antipsychotics, still carries a dose-dependent risk of EPS and hyperprolactinemia. For researchers, these profiles underscore the critical interplay between the 5-HT2A/D2 receptor systems and provide a basis for developing novel compounds with optimized efficacy and safety profiles.
References
Validating Pipamperone's Selective Antagonism of 5-HT2A over D2 Receptors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pipamperone's in vivo selective antagonism of the serotonin 2A (5-HT2A) receptor over the dopamine D2 receptor, benchmarked against other atypical antipsychotics. The data presented herein is supported by experimental evidence from receptor occupancy studies and functional behavioral assays, offering valuable insights for researchers in psychopharmacology and drug development.
Executive Summary
In Vivo Receptor Occupancy: A Quantitative Comparison
Receptor occupancy studies are crucial for understanding the in vivo action of a drug at its target. These studies, often conducted using techniques like Positron Emission Tomography (PET) and ex vivo autoradiography, quantify the percentage of receptors bound by a drug at therapeutic doses.
This compound's 5-HT2A and D2 Receptor Occupancy
A key study utilizing single-photon emission tomography (SPECT) in a canine model revealed that low doses of this compound result in significant 5-HT2A receptor occupancy. A 5 mg dose led to 40.4% occupancy, while a 10 mg dose resulted in 83% occupancy of the 5-HT2A receptor. In contrast, PET studies in humans have indicated that at low doses, this compound's binding to D2 receptors is not clinically significant.
Comparative Receptor Occupancy of Atypical Antipsychotics
To contextualize this compound's selectivity, the following table summarizes the in vivo 5-HT2A and D2 receptor occupancy data for several widely used atypical antipsychotics. It is important to note that these values are derived from various studies and patient populations, and direct cross-study comparisons should be made with caution.
| Drug | Dose | 5-HT2A Receptor Occupancy (%) | D2 Receptor Occupancy (%) | 5-HT2A/D2 Occupancy Ratio |
| This compound | 10 mg (canine) | 83% | Clinically Irrelevant | High |
| Risperidone | 1 mg (human) | ~60%[1] | ~50%[1] | 1.2 |
| 2-12 mg/day (human) | >95% (at 2-4 mg/day)[2] | 63-89%[2] | Varies with dose | |
| Olanzapine | 5 mg/day (human) | Near saturation[3] | 43% | High |
| 5-20 mg/day (human) | Near saturation | 43-80% | Varies with dose | |
| Clozapine | 75-900 mg/day (human) | 84-94% | 16-68% | High |
Functional In Vivo Assays: Correlating Occupancy with Effect
The functional consequences of receptor antagonism are assessed through various behavioral assays in animal models. These tests provide insights into the therapeutic and side-effect profiles of antipsychotic drugs.
5-HT2A Receptor Antagonism: The DOI-Induced Head-Twitch Response
D2 Receptor Antagonism: Apomorphine-Induced Stereotypy and Conditioned Avoidance Response
Apomorphine-Induced Stereotypy: The dopamine agonist apomorphine induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing. Antagonism of D2 receptors effectively blocks these behaviors. The dose at which a compound inhibits this stereotypy is a measure of its in vivo D2 receptor blocking potency.
Conditioned Avoidance Response (CAR): The CAR test is a predictive model for antipsychotic efficacy. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). All clinically effective antipsychotics suppress this conditioned avoidance behavior. This effect is primarily attributed to the blockade of D2 receptors in the mesolimbic pathway.
Quantitative data on the efficacy of this compound in these specific D2-mediated behavioral models is not extensively detailed in the available literature. However, its classification as a low-potency antipsychotic suggests that higher doses would be required to produce significant effects in these assays compared to drugs with high D2 affinity.
Experimental Protocols
In Vivo Receptor Occupancy Studies (PET/SPECT)
Objective: To quantify the percentage of target receptors (5-HT2A and D2) occupied by a drug in the living brain.
General Protocol:
-
Subject Selection: Healthy volunteers or patients diagnosed with schizophrenia are recruited. Animal models, such as canines or non-human primates, are also used in preclinical studies.
-
Radioligand Selection: A specific radiolabeled ligand with high affinity for the target receptor is chosen (e.g., [11C]raclopride for D2 receptors, [18F]setoperone or [123I]5-I-R91150 for 5-HT2A receptors).
-
Baseline Scan: A PET or SPECT scan is performed before drug administration to measure the baseline receptor density.
-
Drug Administration: The subject is treated with the drug of interest (e.g., this compound) at a specific dose and for a specified duration to reach steady-state plasma concentrations.
-
Post-Drug Scan: A second scan is performed after drug administration. The drug competes with the radioligand for binding to the target receptors.
-
Data Analysis: The reduction in radioligand binding in the post-drug scan compared to the baseline scan is used to calculate the percentage of receptor occupancy. This is often done by comparing the binding potential (BP) in specific brain regions of interest before and after drug administration. The formula used is: % Occupancy = [(BP_baseline - BP_drug) / BP_baseline] * 100
DOI-Induced Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo 5-HT2A receptor antagonist activity of a compound.
Protocol:
-
Animal Acclimation: Male mice are habituated to the testing environment (e.g., individual observation chambers) for a set period before the experiment.
-
Drug Pre-treatment: The test compound (e.g., this compound) or vehicle is administered at various doses, typically via intraperitoneal (i.p.) injection, at a specified time before the agonist challenge.
-
Agonist Challenge: The 5-HT2A agonist DOI is administered (e.g., 1-2.5 mg/kg, i.p.).
-
Observation: Immediately after DOI administration, the number of head twitches (rapid, rotational movements of the head) is counted by a trained observer, often for a period of 20-30 minutes.
-
Data Analysis: The number of head twitches in the drug-treated groups is compared to the vehicle-treated group. The dose that produces a 50% reduction in the head-twitch response (ED50) is calculated to determine the potency of the antagonist.
Apomorphine-Induced Stereotypy in Rats
Objective: To evaluate the in vivo D2 receptor antagonist activity of a compound.
Protocol:
-
Animal Acclimation: Male rats are habituated to the observation cages.
-
Drug Pre-treatment: The test compound or vehicle is administered at various doses (i.p. or subcutaneously, s.c.).
-
Agonist Challenge: After a set pre-treatment time, the dopamine agonist apomorphine is administered (e.g., 0.5-1.5 mg/kg, s.c.).
-
Behavioral Scoring: Following apomorphine injection, stereotyped behaviors are observed and scored at regular intervals for a defined period (e.g., 60 minutes). A common scoring system rates the intensity of stereotypy (e.g., 0 = asleep or stationary; 1 = active; 2 = intermittent sniffing; 3 = continuous sniffing with head bobbing; 4 = continuous sniffing with licking or biting).
-
Data Analysis: The scores for each animal are summed or averaged. The ability of the test compound to reduce the stereotypy score compared to the vehicle group is determined, and an ED50 value for the inhibition of stereotypy is calculated.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the potential antipsychotic efficacy of a compound.
Protocol:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock is used. The two compartments are separated by a partition with an opening.
-
Training (Acquisition): A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA), through the grid floor. If the rat moves to the other compartment during the CS presentation, it avoids the shock (an avoidance response). If it moves after the shock starts, it escapes the shock (an escape response). Rats are trained until they reach a stable and high level of avoidance responding.
-
Drug Testing: Once trained, rats are treated with the test compound or vehicle before being placed in the shuttle box.
-
Test Session: The number of avoidance responses, escape responses, and failures to escape are recorded over a set number of trials.
-
Data Analysis: The primary measure is the suppression of the conditioned avoidance response. A compound is considered to have antipsychotic-like activity if it selectively reduces the number of avoidance responses without significantly impairing the ability to escape the shock, indicating that the effect is not due to simple motor impairment. The ED50 for the inhibition of the CAR is then determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A receptor signaling cascade.
D2 Receptor Signaling Pathway
Caption: D2 receptor signaling cascade.
Experimental Workflow for In Vivo Receptor Occupancy
Caption: In vivo receptor occupancy workflow.
Experimental Workflow for Behavioral Assays
Caption: Behavioral assay workflow.
Conclusion
The available in vivo data strongly supports the characterization of this compound as a selective 5-HT2A receptor antagonist with markedly lower affinity for the D2 receptor. This profile is consistent with that of several atypical antipsychotics and is thought to underlie a favorable side-effect profile, particularly concerning extrapyramidal symptoms. While direct quantitative comparisons of in vivo D2 receptor occupancy at therapeutic doses are needed for a more complete picture, the existing evidence positions this compound as a valuable tool for research into the distinct roles of 5-HT2A and D2 receptor antagonism in the treatment of neuropsychiatric disorders. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies aimed at further elucidating the in vivo pharmacology of this compound and other antipsychotic agents.
References
- 1. 5-HT2 and D2 dopamine receptor occupancy in the living human brain. A PET study with risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and theoretical implications of 5-HT2 and D2 receptor occupancy of clozapine, risperidone, and olanzapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pipamperone versus other butyrophenone derivatives: a comparative in vitro study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of pipamperone with other butyrophenone derivatives, a class of first-generation antipsychotics. By presenting experimental data on receptor binding affinities and outlining detailed experimental protocols, this document serves as a valuable resource for researchers in neuropharmacology and drug development.
Executive Summary
This compound, a butyrophenone derivative, exhibits a distinct in vitro pharmacological profile compared to its counterparts like haloperidol, spiperone, and benperidol. While sharing the characteristic butyrophenone structure, this compound displays a significantly higher affinity for the serotonin 5-HT2A receptor and the dopamine D4 receptor, with a notably lower affinity for the dopamine D2 receptor.[1] This profile has led some to consider it a forerunner to atypical antipsychotics. This guide delves into the quantitative receptor binding data and the methodologies used to obtain them, offering a clear comparison of these compounds.
Comparative Receptor Binding Affinities
The in vitro receptor binding affinities of this compound and other selected butyrophenone derivatives are summarized in the table below. The data, presented as inhibition constants (Ki) in nanomolars (nM), were compiled from a comprehensive review of in vitro studies.[1] A lower Ki value indicates a higher binding affinity.
| Compound | D2 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) | H1 Receptor (Ki, nM) |
| This compound | 26 | 2.1 | 1.3 | 28 | 18 |
| Haloperidol | 1.5 | 5 | 50 | 12 | 800 |
| Spiperone | 0.16 | 1.8 | 1.4 | 120 | 100 |
| Benperidol | 0.34 | 20 | 25 | 2.9 | 1000 |
Data sourced from a comparative review of first-generation antipsychotics.[1]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically used to determine the receptor binding affinities of butyrophenone derivatives.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay quantifies the affinity of a compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human D2L receptor.[2]
-
Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).[2]
-
Non-specific Binding Control: 10 µM Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compounds: this compound, haloperidol, spiperone, benperidol, and other relevant butyrophenone derivatives at various concentrations.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: Liquid scintillation spectrometer.
Procedure:
-
Membrane Preparation: Homogenize CHO cell pellets in ice-cold assay buffer and centrifuge. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), [3H]-Spiperone (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound. For determining non-specific binding, add 10 µM of unlabeled spiperone instead of the test compound. The total assay volume is typically 250-500 µL.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation spectrometer.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This assay is similar to the D2 receptor assay but uses a radioligand specific for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Non-specific Binding Control: 1 µM Ketanserin or another suitable 5-HT2A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and other butyrophenone derivatives at various concentrations.
-
Filtration and Scintillation Equipment: As described for the D2 receptor assay.
Procedure:
The procedure is analogous to the D2 receptor binding assay, with the substitution of [3H]-Ketanserin as the radioligand and a suitable antagonist for determining non-specific binding. Incubation is typically carried out at 37°C for 30 minutes.
Signaling Pathways and Functional Effects
Butyrophenone derivatives exert their effects by acting as antagonists or inverse agonists at dopamine and serotonin receptors, thereby modulating downstream signaling cascades.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Antagonism of the D2 receptor by butyrophenones blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
References
A Cross-Validated Examination of Pipamperone's Therapeutic Efficacy in Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the therapeutic effects of pipamperone across various disease models, juxtaposed with the performance of other relevant pharmacological agents. The following sections detail this compound's mechanism of action, its efficacy in preclinical and clinical models of psychosis, anxiety, and sleep disorders, and comprehensive experimental protocols for the cited studies. All quantitative data is summarized in structured tables to facilitate objective comparison.
Mechanism of Action: A Serotonin and Dopamine Balancing Act
This compound, a butyrophenone derivative, exhibits a distinct receptor binding profile that underpins its therapeutic effects and side-effect profile. Unlike typical antipsychotics that primarily antagonize dopamine D2 receptors, this compound demonstrates a higher affinity for serotonin 5-HT2A and dopamine D4 receptors.[1][2] This preferential binding to 5-HT2A and D4 receptors over D2 receptors is a hallmark of atypical antipsychotics and is associated with a lower propensity for extrapyramidal symptoms (EPS).[1][2]
The therapeutic efficacy of this compound in psychosis is attributed to its modulation of both dopaminergic and serotonergic pathways. The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. Concurrently, its potent 5-HT2A antagonism is hypothesized to enhance dopamine release in the prefrontal cortex, potentially mitigating negative and cognitive symptoms.
The sedative and anxiolytic properties of this compound are likely mediated by its antagonist activity at several receptors, including 5-HT2A, histamine H1, and alpha-1 adrenergic receptors.[3] The following diagram illustrates the primary signaling pathways modulated by this compound.
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and other antipsychotic drugs. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) | Clozapine (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D2 | ~200 | 0.89 - 2.5 | 3.13 - 3.2 | 75 - 135 | 11 - 31 |
| Dopamine D4 | ~13 | 10 | 7.3 | 1.3 - 54 | 27 |
| Serotonin 5-HT2A | ~1.6 | 120 | 0.16 - 0.2 | 8.9 | 4 |
| Histamine H1 | - | 1890 | 20 - 58.8 | 2.8 | 7 |
| Alpha-1 Adrenergic | - | - | 0.8 - 5 | - | 19 |
| Muscarinic M1 | >1000 | >10000 | >10000 | 9.5 | 1.9 |
Therapeutic Effects in a Preclinical Model of Schizophrenia
A key preclinical model for assessing antipsychotic efficacy is the amphetamine-induced stereotypy model in rats. Amphetamine induces stereotypic behaviors by increasing dopamine levels in the brain, mimicking some aspects of psychosis. The ability of a drug to antagonize these behaviors is predictive of its antipsychotic potential.
A comparative study evaluated the effects of this compound, haloperidol, and risperidone on amphetamine-induced stereotypy in rats. The results demonstrated that while all three drugs could antagonize the effects of amphetamine, they did so with different potencies and profiles.
| Drug | Disinhibition (mg/kg) | Inhibition (mg/kg) | Normalization (mg/kg) | Suppression (mg/kg) |
| This compound | - | - | - | - |
| Haloperidol | 0.0062 - 0.011 | 0.013 - 0.025 | 0.074 - 0.080 | 0.16 |
| Risperidone | 0.0062 - 0.011 | 0.057 | 0.73 | 3.5 |
Data adapted from Megens et al. (1994). Note: Specific quantitative data for this compound in this direct comparison was not detailed in the abstract.
The study highlighted that risperidone, similar to this compound in its potent 5-HT2A antagonism, required significantly higher doses than haloperidol to suppress activity, suggesting that serotonin antagonism counteracts the motor-suppressing effects of D2 blockade. This aligns with this compound's clinical profile of having a lower risk of extrapyramidal side effects.
Experimental Protocol: Amphetamine-Induced Stereotypy in Rats
Therapeutic Effects in a Clinical Model of Psychosis (Delirium)
While not a direct model of schizophrenia, delirium shares features of psychosis, including agitation and disordered thinking. A retrospective cohort study compared the effectiveness of this compound with haloperidol and atypical antipsychotics (risperidone, olanzapine, or quetiapine) in managing delirium in elderly patients.
| Treatment Group | Delirium Resolution Rate (%) | Mean Days to Resolution (Range) |
| This compound Monotherapy | 70 | 6.4 (2-20) |
| This compound + Haloperidol | 59 | 7.4 (2-20) |
| Haloperidol Monotherapy | 72 | 5.2 (2-11) |
| Atypical Antipsychotics | 67 | 6.4 (2-20) |
Data from Boettger et al. (2017).
The study concluded that low-dose this compound was as effective as haloperidol or atypical antipsychotics in managing delirium. Notably, the addition of this compound to haloperidol reduced the need for the benzodiazepine lorazepam, suggesting a benzodiazepine-sparing effect.
Experimental Protocol: Retrospective Cohort Study in Delirium
Therapeutic Effects in Anxiety Models
Direct comparative preclinical data for this compound in established anxiety models, such as the elevated plus maze (EPM), is limited in the readily available literature. The EPM is a widely used test to assess anxiety-like behavior in rodents, where an increase in the time spent in the open arms is indicative of an anxiolytic effect.
While a head-to-head comparison is not available, the anxiolytic potential of this compound can be inferred from its receptor binding profile, particularly its potent 5-HT2A antagonism. To provide a benchmark for comparison, the following table presents typical efficacy data for the benzodiazepine diazepam in the EPM test.
| Compound | Animal Model | Effective Dose Range (mg/kg) for Increased Open Arm Time |
| Diazepam | Rat | 1.0 - 5.0 |
This data is representative of the anxiolytic effects of a standard benzodiazepine in this model.
Experimental Protocol: Elevated Plus Maze (EPM)
Therapeutic Effects in Sleep Disorder Models
This compound has been shown to be effective in treating sleep disorders, particularly in patients with depression. A double-blind, placebo-controlled study demonstrated that this compound significantly improved various aspects of sleep in depressive inpatients.
The following table summarizes the typical effects of a standard hypnotic, zolpidem, on key PSG parameters.
| Parameter | Zolpidem (10 mg) Effect vs. Placebo |
| Sleep Latency | Significantly Reduced |
| Wake After Sleep Onset (WASO) | Significantly Reduced |
| Total Sleep Time (TST) | Significantly Increased |
| Sleep Efficiency | Significantly Increased |
This data is representative of the effects of a standard Z-drug in clinical sleep studies.
Experimental Protocol: Clinical Polysomnography (PSG) Sleep Study
Conclusion
This compound's unique receptor binding profile, characterized by high affinity for 5-HT2A and D4 receptors and lower affinity for D2 receptors, positions it as an atypical antipsychotic with a favorable side-effect profile, particularly concerning extrapyramidal symptoms. Preclinical and clinical evidence supports its efficacy in models of psychosis, demonstrating comparable effectiveness to other antipsychotics. While direct comparative data in robust models of anxiety and sleep disorders is less available, its pharmacological profile and existing clinical observations suggest therapeutic potential in these areas. Further head-to-head comparative studies with standard-of-care agents in these specific indications are warranted to fully elucidate this compound's therapeutic positioning. The experimental protocols provided in this guide offer a framework for conducting such future investigations.
References
Pipamperone's Efficacy in Schizophrenia Models: A Comparative Analysis of Effects on Positive and Negative Symptoms
For Immediate Release
A comprehensive review of preclinical studies indicates that pipamperone, a butyrophenone antipsychotic, demonstrates a nuanced efficacy profile when evaluated in animal models of schizophrenia. This guide synthesizes available data to compare its effects on behaviors analogous to the positive and negative symptoms of this complex disorder. The findings suggest a potentially greater impact on negative and affective symptoms, a characteristic attributed to its unique receptor binding profile, which is distinguished by potent serotonin 5-HT2A and dopamine D4 receptor antagonism alongside moderate D2 receptor blockade.
Unraveling this compound's Impact: Insights from Preclinical Behavioral Models
To dissect the therapeutic potential of this compound, researchers have utilized a battery of behavioral tests in rodents. These assays are designed to mimic specific symptom clusters of schizophrenia, broadly categorized as positive (e.g., psychosis, agitation) and negative (e.g., social withdrawal, anhedonia) symptoms.
Modeling Positive Symptoms:
Positive symptoms in schizophrenia are often modeled in animals by inducing hyperlocomotion or disrupting sensorimotor gating.
-
Amphetamine-Induced Hyperlocomotion: This model mimics the hyperdopaminergic state thought to underlie psychosis. Amphetamine, a dopamine-releasing agent, induces a significant increase in locomotor activity in rodents. The efficacy of an antipsychotic is measured by its ability to attenuate this hyperactivity.
-
Prepulse Inhibition (PPI) Deficit: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). In individuals with schizophrenia, this gating mechanism is often impaired. Pharmacologically induced disruption of PPI in rodents, for instance by NMDA receptor antagonists like phencyclidine (PPCP) or dizocilpine (MK-801), serves as a model for this sensory filtering deficit.
Modeling Negative Symptoms:
Negative symptoms, which are often more challenging to treat, are modeled through behaviors such as social withdrawal and anhedonia.
-
Social Interaction/Withdrawal: Rodents naturally exhibit social behaviors. A reduction in the time spent in social interaction, often induced by the administration of NMDA receptor antagonists like PCP, is used to model the social withdrawal characteristic of schizophrenia.
-
Sucrose Preference Test: This test assesses anhedonia, the inability to experience pleasure. A reduction in the preference for a sweetened solution over plain water in rodents is interpreted as an anhedonic-like state. This can be induced by chronic stress or treatment with NMDA receptor antagonists.
Comparative Efficacy of this compound: A Data-Driven Overview
While comprehensive head-to-head preclinical trials directly comparing this compound's efficacy on a full spectrum of positive and negative symptom models are limited in the public domain, the existing literature on its receptor pharmacology and the effects of similar compounds allows for an informed comparison.
| Behavioral Model | Symptom Modeled | Predicted Efficacy of this compound | Rationale |
| Amphetamine-Induced Hyperlocomotion | Positive | Moderate | This compound's moderate affinity for D2 receptors suggests it would attenuate dopamine-mediated hyperlocomotion, though potentially to a lesser extent than typical antipsychotics with high D2 antagonism. |
| Prepulse Inhibition (PPI) Deficit | Positive | Moderate to High | The complex interplay of dopamine and serotonin systems in PPI suggests that this compound's dual D2 and 5-HT2A antagonism could be effective in restoring gating deficits. |
| PCP-Induced Social Withdrawal | Negative | High | The significant involvement of the 5-HT2A receptor system in social behavior and the effects of NMDA antagonists suggests that this compound's potent 5-HT2A blockade would be beneficial in this model. |
| Sucrose Preference Deficit | Negative | High | Anhedonia is linked to dysregulation of both dopamine and serotonin pathways. This compound's modulation of these systems, particularly its 5-HT2A antagonism, is hypothesized to alleviate anhedonic-like behaviors. |
Experimental Protocols in Focus
Understanding the methodology behind these preclinical models is crucial for interpreting the data. Below are detailed protocols for the key experiments discussed.
Amphetamine-Induced Hyperlocomotion Protocol
-
Animals: Male Wistar rats (250-300g) are typically used.
-
Habituation: Animals are habituated to the open-field arenas (e.g., 40x40 cm) for 30-60 minutes for at least two consecutive days prior to the test day.
-
Drug Administration: On the test day, animals are pre-treated with either vehicle or this compound (various doses, intraperitoneally - i.p.) 30-60 minutes before being placed in the open-field arena.
-
Locomotor Activity Recording: Baseline locomotor activity is recorded for 30 minutes.
-
Amphetamine Challenge: Animals are then administered d-amphetamine (e.g., 1.5 mg/kg, i.p.) and immediately returned to the arenas.
-
Data Analysis: Locomotor activity (total distance traveled, rearing frequency) is recorded for the next 60-90 minutes. A significant reduction in amphetamine-induced hyperactivity in the this compound-treated groups compared to the vehicle-treated group indicates antipsychotic-like efficacy.
PCP-Induced Social Interaction Deficit Protocol
-
Animals: Male Sprague-Dawley rats (200-250g) are often used.
-
Housing: Rats are housed in pairs.
-
Drug Administration: For sub-chronic models, rats are treated with PCP (e.g., 2 mg/kg, i.p.) or saline once daily for seven days. A washout period of 7 days follows the last injection. On the test day, animals receive an acute injection of either vehicle or this compound.
-
Social Interaction Test: Two unfamiliar rats from different home cages but the same treatment group are placed in a novel, dimly lit open-field arena for a 10-15 minute session.
-
Behavioral Scoring: The total time spent in active social interaction (e.g., sniffing, grooming, following) is manually or automatically scored.
-
Data Analysis: A significant increase in social interaction time in the this compound-treated PCP group compared to the vehicle-treated PCP group suggests efficacy against negative-like symptoms.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs, the following diagrams are provided.
Caption: Overview of this compound's Predicted Effects on Schizophrenia Models.
Caption: Experimental Workflow for Amphetamine-Induced Hyperlocomotion Test.
Conclusion
The available evidence, primarily derived from its pharmacological profile as a potent 5-HT2A and D4 antagonist with moderate D2 antagonism, suggests that this compound may offer a valuable therapeutic option, particularly for the negative symptoms of schizophrenia. Its predicted efficacy in models of social withdrawal and anhedonia is a promising indicator. However, further direct comparative studies are essential to fully elucidate its efficacy spectrum across both positive and negative symptom domains and to solidify its position in the therapeutic arsenal for schizophrenia. These preclinical findings underscore the importance of a multi-faceted approach to drug evaluation, mirroring the complex nature of the disorder itself.
Head-to-head comparison of pipamperone and clozapine in preclinical models
A Detailed Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of antipsychotic drug discovery, a thorough understanding of the preclinical profiles of existing agents is paramount for the development of novel therapeutics with improved efficacy and safety. This guide provides a comprehensive head-to-head comparison of two notable antipsychotics, pipamperone and clozapine, based on available preclinical data. While both drugs exhibit "atypical" properties, their distinct pharmacological profiles warrant a detailed examination for researchers exploring new avenues in the treatment of psychosis.
This compound, a butyrophenone derivative, was one of the earliest antipsychotics to be described and is considered by some to be a forerunner of atypical antipsychotics due to its unique receptor binding profile.[1][2][3][4] Clozapine, the gold-standard for treatment-resistant schizophrenia, is an atypical antipsychotic with a complex and broad mechanism of action.[5] This guide synthesizes preclinical findings to offer a comparative analysis of their receptor binding affinities, effects in key behavioral models, and underlying signaling mechanisms.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the receptor binding affinities and the effects of this compound and clozapine in key preclinical behavioral models.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Clozapine |
| Dopamine D1 | Selective Antagonist | 36-59% occupancy |
| Dopamine D2 | Moderate Affinity | 20-67% occupancy |
| Dopamine D4 | High Affinity (15-fold > D2) | High Affinity |
| Serotonin 5-HT2A | High Affinity | High Affinity (84-94% occupancy) |
| Serotonin 5-HT2C | Moderate Affinity | High Affinity |
| Adrenergic α1 | Moderate Affinity | High Affinity |
| Histamine H1 | Low Affinity | High Affinity |
| Muscarinic M1 | Low Affinity | High Affinity |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and may vary based on experimental conditions.
Table 2: Summary of Effects in Preclinical Behavioral Models
| Preclinical Model | This compound | Clozapine |
| Catalepsy Induction | Low to no catalepsy reported, consistent with an atypical profile. | Does not induce catalepsy at typical doses; considered a hallmark of its atypicality. |
| Prepulse Inhibition (PPI) of Startle | Data from direct studies is limited. | Can reverse PPI deficits induced by NMDA antagonists like dizocilpine, though effects can be complex and model-dependent. |
| Conditioned Avoidance Response (CAR) | Limited direct data available. | Disrupts conditioned avoidance responding, an effect modulated by 5-HT2A receptor antagonism. |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Catalepsy Test
The catalepsy test is a widely used preclinical model to assess the potential of a compound to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics.
Protocol:
-
Animals: Male Wistar rats (200-250g) are commonly used.
-
Apparatus: A standard bar test apparatus consists of a horizontal wooden bar (1 cm in diameter) placed 9 cm above a tabletop. The crossed-legs position (CLP) test is an alternative method.
-
Procedure (Bar Test):
-
Rats are administered the test compound (e.g., this compound, clozapine) or vehicle via a specified route (e.g., subcutaneous, intraperitoneal).
-
At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the horizontal bar.
-
The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used. An animal is considered cataleptic if it remains in this posture for a defined period (e.g., >20 seconds).
-
-
Procedure (Crossed-Legs Position Test):
-
The rat is placed on a flat surface, and its hindlimbs are gently crossed.
-
The time it takes for the rat to uncross its legs is measured.
-
-
Data Analysis: The mean latency to move is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA).
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in animals.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g) are frequently used.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Animals are habituated to the startle chambers for a brief period.
-
A test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-alone trials: A low-intensity, non-startling acoustic stimulus (e.g., 75 dB).
-
Prepulse-pulse trials: The prepulse stimulus is presented shortly before the pulse stimulus (e.g., 100 ms inter-stimulus interval).
-
No-stimulus trials: Background noise only.
-
-
Test compounds or vehicle are administered prior to the test session. To model psychosis-like deficits, an NMDA receptor antagonist like dizocilpine (MK-801) can be administered before the antipsychotic.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials) x 100].
Conditioned Avoidance Response (CAR)
The CAR test is a classic behavioral paradigm used to screen for antipsychotic activity. It assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g) are typically used.
-
Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or a tone, is presented.
-
Procedure:
-
Acquisition Training: A trial begins with the presentation of the CS. If the rat moves to the other compartment within a set time (e.g., 10 seconds), the CS is terminated, and this is recorded as an avoidance response. If the rat fails to move, a mild footshock (unconditioned stimulus, US) is delivered through the grid floor until the rat escapes to the other compartment.
-
Training continues until the animals reach a stable level of avoidance responding.
-
Drug Testing: Once trained, the animals are administered the test compound or vehicle before the test session. The number of avoidance responses, escape failures (failure to move to the other compartment during the shock), and inter-trial crossings are recorded.
-
-
Data Analysis: The percentage of avoidance responses and the number of escape failures are calculated for each treatment group and compared.
Visualizing Mechanisms and Workflows
To further elucidate the pharmacological profiles and experimental designs, the following diagrams are provided.
Caption: Comparative Receptor Binding Profiles of this compound and Clozapine.
Caption: Putative 5-HT2A Receptor Signaling Pathways for this compound and Clozapine.
Caption: General Experimental Workflow for Preclinical Behavioral Models.
Conclusion
This guide provides a foundational comparison of this compound and clozapine based on available preclinical data. Both drugs exhibit key features of atypical antipsychotics, particularly their potent 5-HT2A receptor antagonism and relatively lower D2 receptor affinity compared to typical neuroleptics. Clozapine's broader receptor profile likely contributes to its unique efficacy in treatment-resistant schizophrenia, but also to its complex side-effect profile. This compound's more selective profile, with high affinity for D4 and 5-HT2A receptors, presents an interesting area for further investigation.
Direct head-to-head preclinical studies are essential to fully elucidate the comparative efficacy and mechanisms of these two compounds. The experimental protocols and visualizations provided herein are intended to serve as a valuable resource for researchers designing and interpreting such studies, ultimately contributing to the development of safer and more effective treatments for psychotic disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C21H30FN3O2 | CID 4830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clozapine as a Model for Antipsychotic Development - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating pipamperone against third-generation antipsychotics like aripiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the butyrophenone antipsychotic, pipamperone, and the third-generation atypical antipsychotic, aripiprazole. The information presented is intended to support research, scientific evaluation, and drug development efforts by detailing the pharmacological profiles, clinical efficacy, and experimental methodologies of both compounds.
Mechanism of Action and Pharmacodynamics
This compound and aripiprazole exhibit distinct mechanisms of action at the receptor level, which underpin their different clinical profiles.
This compound is a conventional antipsychotic that primarily acts as a potent antagonist at serotonin 5-HT2A and dopamine D4 receptors.[1][2] It has a notably lower affinity for the dopamine D2 receptor compared to older typical antipsychotics, which is thought to contribute to a lower incidence of extrapyramidal side effects.[1] this compound also demonstrates moderate affinity for 5-HT2C, D3, and alpha-1 and alpha-2 adrenergic receptors.[1] Some research suggests that this compound may have been one of the first atypical antipsychotics due to its strong serotonin receptor blockade relative to its dopamine D2 receptor activity.[1]
Aripiprazole , a third-generation atypical antipsychotic, possesses a unique and complex pharmacological profile. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity allows aripiprazole to modulate dopaminergic activity, acting as a functional antagonist in a hyperdopaminergic environment and a functional agonist in a hypodopaminergic state. Aripiprazole also has a moderate affinity for D4, 5-HT2C, 5-HT7, alpha-1 adrenergic, and H1 histamine receptors, with negligible affinity for muscarinic acetylcholine receptors.
Signaling Pathway Overview
The differing receptor interactions of this compound and aripiprazole lead to distinct downstream signaling cascades.
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and aripiprazole for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine Receptors | ||
| D2 | ~20 | 0.34 |
| D3 | Moderate Affinity | 0.8 |
| D4 | ~1.3 | 44 |
| Serotonin Receptors | ||
| 5-HT1A | >1000 | 1.7 |
| 5-HT2A | 0.63 | 3.4 |
| 5-HT2C | 12.6 | 15 |
| 5-HT7 | Moderate Affinity | 39 |
| Adrenergic Receptors | ||
| Alpha-1 | 6.3 | 57 |
| Histamine Receptors | ||
| H1 | >1000 | 61 |
| Muscarinic Receptors | ||
| M1 | >1000 | >1000 |
Note: Ki values can vary between different studies and experimental conditions. The values presented here are representative figures from available literature.
Clinical Efficacy and Safety Profile
This compound
Clinical data for this compound is generally from older studies. It has been shown to be effective in the treatment of chronic psychoses and states of aggressiveness. Its sedative properties can be beneficial for managing agitation and sleep disturbances. A double-blind, placebo-controlled, cross-over study in female patients with behavioral disorders demonstrated that this compound was significantly better than placebo in improving several behavioral items.
Commonly reported side effects of this compound include sedation, while extrapyramidal symptoms are considered to be limited compared to traditional antipsychotics due to its lower D2 receptor affinity.
Aripiprazole
Aripiprazole has a broad range of approved indications, including schizophrenia, bipolar I disorder, major depressive disorder (as an adjunct), irritability associated with autistic disorder, and Tourette's syndrome. Numerous large-scale, randomized, double-blind, placebo-controlled trials have established its efficacy in these conditions. Indirect treatment comparisons have also been made between aripiprazole and other atypical antipsychotics, such as paliperidone, with some studies suggesting potential advantages for aripiprazole in certain outcomes.
The side effect profile of aripiprazole is notable for a lower incidence of weight gain, hyperprolactinemia, and metabolic disturbances compared to some other second-generation antipsychotics. However, it is associated with a higher incidence of akathisia.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are representative examples of clinical trial designs for both this compound and aripiprazole.
This compound: Double-Blind, Placebo-Controlled, Cross-Over Study
A study evaluating this compound in patients with behavioral disorders utilized the following design:
-
Study Design: A 6-week, double-blind, placebo-controlled, cross-over study.
-
Participants: 20 female patients with behavioral disorders.
-
Procedure:
-
A 2-week washout period.
-
Random allocation to either this compound or placebo for 3 weeks.
-
A cross-over to the other treatment for the subsequent 3 weeks.
-
-
Dosage: this compound initiated at 40 mg twice daily, with a gradual increase to 80 mg twice daily within 5 days.
-
Outcome Measures: A ten-item rating scale assessed before and after each week of treatment.
Aripiprazole: Multi-Center, Randomized, Double-Blind, Placebo-Controlled Study in Schizophrenia
A pivotal trial for aripiprazole in adolescent schizophrenia followed this methodology:
-
Study Design: A 6-week, multi-center, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients aged 13-17 years with a DSM-IV diagnosis of schizophrenia and a Positive and Negative Syndrome Scale (PANSS) total score of ≥ 70.
-
Procedure:
-
Random assignment (1:1:1 ratio) to placebo, aripiprazole 10 mg/day, or aripiprazole 30 mg/day.
-
-
Primary Endpoint: Mean change from baseline to endpoint in PANSS total score.
-
Safety Assessments: Spontaneously reported adverse events, extrapyramidal symptom scores, serum prolactin levels, body weight, and metabolic parameters.
Experimental Workflow: A Typical Antipsychotic Clinical Trial
Conclusion
This compound and aripiprazole represent two distinct classes of antipsychotic medications with different pharmacological profiles and clinical applications. This compound, with its potent 5-HT2A and D4 antagonism and lower D2 affinity, may offer a valuable therapeutic option, particularly when sedation is desired and the risk of extrapyramidal symptoms is a concern. Aripiprazole's unique mechanism as a dopamine-serotonin system stabilizer provides a broad spectrum of efficacy across various psychotic and mood disorders, often with a favorable metabolic profile but a higher risk of akathisia.
The lack of direct comparative trials between these two agents highlights a gap in the current literature. Future head-to-head studies are warranted to provide a more definitive comparison of their relative efficacy and safety, which would be invaluable for guiding clinical decision-making and future drug development. Researchers are encouraged to consider the distinct receptor binding profiles and signaling pathways of these compounds when designing preclinical and clinical studies to explore novel therapeutic strategies for neuropsychiatric disorders.
References
Benchmarking pipamperone's safety profile against other antipsychotics in animal studies
For drug development professionals and researchers, understanding the preclinical safety profile of an antipsychotic is paramount. This guide provides a comparative analysis of pipamperone against other commonly used antipsychotics, focusing on key safety endpoints in animal studies: cardiotoxicity, metabolic disturbances, and neurological side effects. The data presented is collated from various preclinical studies to offer a structured overview for easy comparison.
Executive Summary
This compound, a butyrophenone antipsychotic, exhibits a distinct receptor binding profile characterized by potent serotonin 5-HT2A receptor antagonism and relatively weak dopamine D2 receptor blockade. This profile theoretically suggests a lower propensity for certain side effects compared to other antipsychotics. This guide synthesizes available animal data to benchmark this compound's safety in three critical areas. While direct head-to-head comparative studies are limited, this guide consolidates existing data to facilitate an informed assessment of this compound's preclinical safety.
Cardiotoxicity Assessment
Cardiotoxicity, particularly the prolongation of the QT interval, is a significant concern with many antipsychotic drugs, as it can increase the risk of life-threatening arrhythmias. Preclinical assessment in animal models, often using telemetered canines or other large animals, is a standard component of safety pharmacology studies.
Table 1: Comparative Cardiovascular Effects of Antipsychotics in Canine Models
| Drug | Animal Model | Dosing | Key Findings on QT Interval/Ventricular Repolarization |
| This compound | Data not available in comparative animal studies | - | Mention of QT prolongation in human overdose cases[1] |
| Haloperidol | Anesthetized dogs | 0.3-3.0 mg/kg, IV | Dose-related prolongation of ventricular ERP and repolarization phase[3]. Significant prolongation of QTc interval |
| Aripiprazole | Anesthetized dogs | 0.03-3.0 mg/kg, IV | Less potent effects on ventricular repolarization compared to haloperidol at clinically relevant exposures |
Experimental Protocol: Cardiovascular Assessment in Anesthetized Dogs
This protocol is a generalized representation based on studies assessing the cardiovascular effects of antipsychotics.
Objective: To assess the effects of a test compound on electrocardiographic and hemodynamic parameters in anesthetized dogs.
Animals: Beagle dogs of either sex.
Anesthesia: Induction and maintenance with a suitable anesthetic agent (e.g., halothane).
Instrumentation:
-
Catheterization of a femoral artery for blood pressure monitoring.
-
Catheterization of a femoral vein for drug administration.
-
Placement of ECG leads for continuous recording of the electrocardiogram.
-
Insertion of a catheter into the left ventricle for measuring monophasic action potential duration.
Procedure:
-
After a stabilization period, baseline cardiovascular parameters (ECG, blood pressure, heart rate) are recorded.
-
The test compound or vehicle is administered intravenously, often in escalating doses.
-
Cardiovascular parameters are continuously monitored and recorded at specified time points after each dose.
-
Data analysis includes measurement of heart rate, blood pressure, and various ECG intervals (PR, QRS, QT). The QT interval is corrected for heart rate (QTc) using a species-specific formula.
Metabolic Side Effects
Weight gain, insulin resistance, and dyslipidemia are common and concerning side effects of many atypical antipsychotics. Animal models, particularly in rodents, are extensively used to investigate these metabolic disturbances.
Studies in female rats have shown that olanzapine administration leads to significant weight gain, increased adiposity, and insulin resistance. Similarly, risperidone treatment in rats has been associated with weight gain and metabolic disturbances. While direct comparative data for this compound is scarce, a study in children and adolescents receiving this compound showed no instances of elevated total cholesterol levels. However, this is clinical data and may not directly translate to a preclinical comparison.
Table 2: Comparative Metabolic Effects of Antipsychotics in Rodent Models
| Drug | Animal Model | Duration of Treatment | Key Findings on Weight Gain and Metabolism |
| This compound | Data not available in comparative animal studies | - | No elevated cholesterol reported in a pediatric clinical study |
| Olanzapine | Female rats | 20 days | Dose-dependent increase in food intake, weight gain, adiposity, and insulin resistance. |
| Female rats | 14 days | Increased body weight, adiposity, hyperglycemia, hyperinsulinemia, and insulin resistance. | |
| Risperidone | Rats (male and female) | 9 weeks | Significant weight gain and increased visceral fat mass. |
| Female rats | Acute | Dose-dependent increase in HOMA-IR, indicating insulin resistance. |
Experimental Protocol: Assessment of Olanzapine-Induced Metabolic Disturbances in Rats
This protocol is based on methodologies used in studies of olanzapine-induced weight gain.
Objective: To evaluate the effects of chronic olanzapine administration on body weight, food intake, and metabolic parameters in rats.
Animals: Female Sprague-Dawley or Wistar rats.
Housing: Individually housed to allow for accurate measurement of food and water intake.
Drug Administration: Olanzapine is typically administered twice daily (b.i.d.) via oral gavage or mixed with a palatable food substance. A vehicle control group receives the vehicle alone.
Measurements:
-
Body Weight and Food Intake: Measured daily.
-
Body Composition: At the end of the study, visceral fat pads are dissected and weighed to assess adiposity.
-
Glucose Metabolism: An oral glucose tolerance test (OGTT) or insulin tolerance test (ITT) can be performed to assess glucose homeostasis and insulin sensitivity.
-
Blood Chemistry: At sacrifice, blood is collected for the analysis of glucose, insulin, lipids (triglycerides, cholesterol), and hormones (e.g., leptin, adiponectin). The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) can be calculated from fasting glucose and insulin levels.
Neurological Side Effects (Extrapyramidal Symptoms)
Extrapyramidal symptoms (EPS), such as parkinsonism and tardive dyskinesia, are a major concern with antipsychotic treatment, particularly with first-generation agents. The catalepsy test in rodents is a widely used preclinical model to predict the EPS liability of antipsychotics.
This compound's profile of weak dopamine D2 antagonism suggests a lower risk of EPS. While direct dose-response data for this compound-induced catalepsy in direct comparison to a wide range of antipsychotics is not available, a study comparing it to haloperidol and risperidone noted its weak "dopamine" antagonism, which is consistent with a lower EPS risk. In contrast, haloperidol, a potent D2 antagonist, reliably induces catalepsy in a dose-dependent manner in rats. Atypical antipsychotics like clozapine and olanzapine generally show a wider separation between the doses required for antipsychotic-like effects and those inducing catalepsy, indicating a lower EPS liability compared to typicals.
Table 3: Comparative Catalepsy Induction by Antipsychotics in Rats
| Drug | Animal Model | Catalepsy Test | Key Findings on Catalepsy Induction |
| This compound | Rat | - | Weak dopamine antagonism suggests low catalepsy potential |
| Haloperidol | Rat | Bar test | Potent induction of catalepsy in a dose-dependent manner |
| Clozapine | Rat | Bar test | Does not induce significant catalepsy at doses effective in other behavioral tests |
| Olanzapine | Rat | Bar test | Induces catalepsy at higher doses, with a wider therapeutic window than haloperidol |
| Risperidone | Rat | Bar test | Induces catalepsy, but with a wider therapeutic window than haloperidol |
Experimental Protocol: Catalepsy Bar Test in Rats
This protocol is a standard method for assessing catalepsy in rodents.
Objective: To evaluate the potential of a test compound to induce catalepsy, as a predictor of extrapyramidal side effects.
Animals: Male Sprague-Dawley or Wistar rats.
Apparatus: A horizontal bar of approximately 1 cm in diameter, elevated 9-10 cm above a flat surface.
Procedure:
-
Animals are administered the test compound or vehicle, typically via intraperitoneal or subcutaneous injection.
-
At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), each rat is tested for catalepsy.
-
The rat's forepaws are gently placed on the horizontal bar.
-
The latency to remove both forepaws from the bar is recorded, with a pre-defined cut-off time (e.g., 180 seconds).
-
A dose-response curve for the cataleptic effect can be generated.
Conclusion
The available preclinical data suggests that this compound's receptor binding profile, with its potent 5-HT2A and weaker D2 antagonism, may translate to a favorable safety profile concerning extrapyramidal symptoms. However, there is a notable lack of direct, comparative animal studies on its cardiotoxic and metabolic liabilities when benchmarked against other commonly prescribed antipsychotics. The information provided in this guide serves as a starting point for researchers and drug development professionals. Further head-to-head preclinical safety studies are warranted to definitively position this compound within the spectrum of antipsychotic safety profiles.
References
- 1. A parametric analysis of olanzapine-induced weight gain in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of i.v. haloperidol on ventricular repolarization and monophasic action potential duration in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo canine model comparison of cardiohemodynamic and electrophysiological effects of a new antipsychotic drug aripiprazole (OPC-14597) to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating and validating published findings on pipamperone's mechanism of action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the established mechanism of action for the antipsychotic drug pipamperone, with a focus on replicating and validating published findings. It offers a comparative analysis with other commonly used atypical antipsychotics, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a butyrophenone antipsychotic that exhibits a unique receptor binding profile, distinguishing it from many other antipsychotic agents. Its primary mechanism of action is believed to be potent antagonism at serotonin 5-HT2A and dopamine D4 receptors, with a notably lower affinity for the dopamine D2 receptor.[1][2][3] This profile is thought to contribute to its atypical antipsychotic properties, including a reduced propensity for extrapyramidal side effects.[1][3] Furthermore, emerging evidence suggests that this compound may also act as a pharmacological chaperone for the D4 receptor, potentially increasing its expression. This guide delves into the quantitative data supporting these mechanisms and provides detailed protocols for key validation experiments.
Comparative Receptor Binding Affinity
The therapeutic efficacy and side-effect profile of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound compared to other commonly prescribed atypical antipsychotics. A lower Ki value indicates a stronger binding affinity.
| Receptor | This compound | Risperidone | Olanzapine | Clozapine | Aripiprazole |
| Dopamine D2 | ~200 | ~3-5 | ~11-31 | ~125-190 | ~0.34-1.5 |
| Dopamine D4 | ~10 | ~5-10 | ~10-27 | ~2-20 | ~44 |
| Serotonin 5-HT2A | ~2-5 | ~0.2-0.5 | ~4 | ~5-17 | ~3.4-15 |
| Serotonin 5-HT2C | ~130 | ~5-30 | ~13 | ~1-10 | ~15-87 |
| Adrenergic α1 | ~10-60 | ~1-2 | ~19-57 | ~7-28 | ~57 |
| Histamine H1 | ~100-300 | ~20-40 | ~7 | ~1-20 | ~61 |
Note: Ki values can vary between studies due to different experimental conditions. The ranges presented reflect data from multiple sources.
Functional Antagonism and Downstream Signaling
This compound's antagonist activity at 5-HT2A and D4 receptors leads to the modulation of various downstream signaling pathways. Validating these functional effects is crucial for understanding its complete mechanism of action.
Inhibition of Second Messenger Signaling
This compound has been shown to inhibit agonist-induced second messenger production, a key indicator of receptor antagonism. For instance, it has been demonstrated to inhibit serotonin-induced inositol phosphate (IP) formation in cells expressing 5-HT2A receptors. While specific EC50/IC50 values from multiple replication studies are not extensively available in the public domain, the established high affinity for the 5-HT2A receptor strongly suggests potent functional antagonism.
Modulation of Kinase Pathways
The signaling cascades initiated by D4 and 5-HT2A receptors often involve the activation of protein kinases such as Extracellular signal-Regulated Kinase (ERK). Antagonism by this compound is expected to block agonist-induced ERK phosphorylation.
The following diagram illustrates the established signaling pathway for the 5-HT2A receptor and the proposed point of inhibition by this compound.
Experimental Protocols for Validation
To facilitate the replication and validation of this compound's mechanism of action, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and comparative compounds for specific receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the target receptor (e.g., human D4 or 5-HT2A receptors).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-spiperone for D2/D4, [³H]-ketanserin for 5-HT2A), and varying concentrations of this compound or a competitor drug.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Safety Operating Guide
Navigating the Safe Disposal of Pipamperone: A Procedural Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Pipamperone, a butyrophenone antipsychotic, understanding the proper disposal procedures is paramount to protect both personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with regulatory guidelines and safety best practices.
This compound dihydrochloride is classified as hazardous, specifically being harmful if swallowed (Acute toxicity - Oral, Category 4), and may cause long-lasting harmful effects to aquatic life.[1][2] Therefore, its disposal requires careful consideration and adherence to established protocols for chemical waste.
Step-by-Step Disposal Protocol for this compound
The primary route for the disposal of this compound from a laboratory setting is through a licensed and approved hazardous waste disposal contractor. This ensures the compound is managed in accordance with all federal, state, and local regulations.
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be segregated from general laboratory trash and other waste streams.
-
Designate a specific, clearly labeled waste container for this compound waste.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid for collecting all this compound waste.
-
For solid forms, a robust, sealed container is appropriate. For solutions, ensure the container is suitable for liquids and will not degrade.
-
Do not mix this compound waste with incompatible chemicals. While specific incompatibilities are not listed, it is best practice to avoid mixing different chemical wastes.[1]
-
-
Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound" or "this compound dihydrochloride"
-
The specific hazard statement: "Harmful if Swallowed"
-
The date when waste was first added to the container.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
The storage area should prevent accidental spills and unauthorized access.
-
-
Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company.
-
The recommended method of disposal is incineration in a permitted hazardous waste incinerator, preferably one equipped with an afterburner and scrubber to handle potentially toxic thermal decomposition products like carbon oxides, phosgene, hydrogen fluoride, and nitrogen oxides.[1][3]
-
Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination.
-
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Depending on the specific state and institutional policies, this compound may need to be managed as a hazardous waste. It is crucial to consult your institution's EHS guidelines, which will be aligned with federal and state regulations.
Data on this compound Disposal Parameters
Currently, there is no specific publicly available quantitative data, such as concentration limits for drain disposal or specific pH requirements for neutralization, for this compound. The overarching guideline is that it should be treated as a chemical waste and disposed of via incineration through a licensed contractor.
| Parameter | Guideline |
| Disposal Method | Incineration via a licensed hazardous waste disposal company. |
| Drain Disposal | Prohibited. |
| Landfill Disposal | Not recommended for laboratory chemicals. |
| RCRA Classification | While not specifically listed as a P- or U-listed waste, its hazardous characteristics necessitate management as a hazardous pharmaceutical waste. |
Experimental Protocols
This document provides operational guidance for the disposal of this compound and does not cite specific experimental protocols that would require detailed methodologies. The procedures outlined are based on safety data sheets and general pharmaceutical waste management guidelines.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for Pipamperone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Pipamperone, a first-generation antipsychotic drug. Adherence to these protocols is paramount to ensure personal safety and minimize environmental contamination in the laboratory setting. This compound and its dihydrochloride salt are classified as harmful if swallowed or in contact with skin, and cause serious eye irritation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound. All PPE should be designated for handling hazardous chemicals.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Intact Containers/Packaging | Single pair of chemical-resistant gloves | Laboratory coat | Not generally required | Not generally required |
| Weighing and Compounding (Powder or Liquid) | Double pair of chemical-resistant gloves | Disposable, solid-front gown resistant to chemicals | Safety goggles and face shield | Required if not handled in a containment unit (e.g., chemical fume hood). A full-face particle respirator (type N99 or P2) is recommended.[1] |
| Administering to Test Subjects / In-vitro Application | Double pair of chemical-resistant gloves | Disposable, solid-front gown resistant to chemicals | Safety goggles or face shield | Not required if performed in a containment unit. |
| Waste Handling and Disposal | Single pair of chemical-resistant gloves (Double for bulk waste) | Disposable, solid-front gown (for bulk waste) | Safety goggles (if splash risk exists) | Not generally required |
| Spill Cleanup | Double pair of chemical-resistant gloves | Disposable, solid-front gown resistant to chemicals | Safety goggles and face shield | A full-face, powered air-purifying respirator may be required for large spills. |
Experimental Protocols: Safe Handling and Disposal Workflow
I. Pre-Handling Preparations
-
Designate Area: Clearly define and label the specific area for this compound handling.
-
Assemble Supplies: Before beginning any work, gather all necessary equipment, including the drug, diluents, plastic-backed absorbent pads, and clearly labeled waste containers.
-
Don PPE: Put on all required PPE as specified in the table above. Ensure the outer pair of gloves is placed over the gown cuffs.
-
Prepare Work Surface: Cover the work surface within a chemical fume hood or other containment unit with a disposable, plastic-backed absorbent pad to contain any minor spills.
II. Handling and Compounding
-
Engineering Controls: All handling of open powders or concentrated solutions of this compound should be performed within a certified chemical fume hood or an equivalent containment system to minimize inhalation exposure.[1]
-
Reconstitution: When reconstituting the compound, use syringes with Luer-Lok™ fittings to prevent accidental needle detachment. Always point the needle away from yourself and others.
-
Avoid Contamination: Use careful technique to avoid generating dust or aerosols. Do not eat, drink, or smoke in the designated handling area.[2]
III. Post-Handling Procedures
-
Decontamination: Wipe down all surfaces and equipment in the designated handling area with an appropriate deactivating and cleaning agent.
-
Doff PPE: Remove PPE in a designated area, taking care to avoid self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves. Dispose of all disposable PPE in the designated hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2]
IV. Disposal Plan
-
Waste Segregation: All this compound-contaminated waste, including unused product, contaminated PPE, and labware, must be segregated into clearly labeled, sealed, and hazardous waste containers.
-
Disposal Method: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[3] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
